molecular formula C9H7NOS B1622349 1-Benzofuran-5-carbothioamide CAS No. 499770-74-0

1-Benzofuran-5-carbothioamide

Cat. No.: B1622349
CAS No.: 499770-74-0
M. Wt: 177.22 g/mol
InChI Key: FYYKZVFXMFFFHO-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbothioamide is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzofuran-5-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzofuran-5-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499770-74-0

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-benzofuran-5-carbothioamide

InChI

InChI=1S/C9H7NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5H,(H2,10,12)

InChI Key

FYYKZVFXMFFFHO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CO2)C=C1C(=S)N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(=S)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Benzofuran-5-carbothioamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Rationale

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that appears in numerous natural products and clinically significant synthetic molecules.[1][2][3] Its rigid, planar geometry and electron-rich nature make it an ideal anchor for engaging with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] This guide focuses on a specific, yet underexplored derivative: 1-Benzofuran-5-carbothioamide .

The strategic incorporation of a carbothioamide (thioamide) functional group in place of a more common carboxamide is a deliberate choice rooted in modern drug design principles. The thioamide group acts as a potent bioisostere of the amide, maintaining similar steric properties while exhibiting distinct electronic characteristics. It is a stronger hydrogen bond donor and has a larger dipole moment, which can lead to enhanced binding affinity and altered target selectivity. By dissecting the chemical structure, properties, and a rational synthetic pathway for 1-Benzofuran-5-carbothioamide, this document aims to provide researchers with the foundational knowledge to explore its potential as a novel therapeutic agent or chemical probe.

Part 1: Core Molecular Profile and Physicochemical Properties

1-Benzofuran-5-carbothioamide is a heterocyclic organic compound featuring a fused benzene and furan ring system, with a primary thioamide group substituted at the C5 position.

Structural and Identity Parameters

The fundamental identifiers for this compound are summarized below. This data is critical for substance registration, database searching, and analytical characterization.

ParameterValueSource
IUPAC Name 1-Benzofuran-5-carbothioamide[8]
CAS Number 499770-74-0[8][9]
Molecular Formula C₉H₇NOS[8][9]
Molecular Weight 177.22 g/mol [8][9]
SMILES NC(=S)C1=CC2=C(OC=C2)C=C1[8]
InChIKey FYYKZVFXMFFFHO-UHFFFAOYSA-N[8]
Computed Physicochemical Properties for Drug Discovery

The following table outlines key computational properties that predict the molecule's behavior in a biological system, often used in early-stage drug discovery to assess "drug-likeness."

PropertyValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 39.16 ŲPredicts membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable.
LogP (Octanol-Water Partition Coeff.) 2.067Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bond Acceptors 2Indicates potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Donors 1Indicates potential for forming hydrogen bonds with biological targets.
Rotatable Bonds 1A low number suggests conformational rigidity, which can be favorable for binding affinity.

Data sourced from ChemScene.[9]

Part 2: Synthesis and Spectroscopic Characterization

While direct, published protocols for 1-Benzofuran-5-carbothioamide are scarce, a robust and logical synthetic route can be designed based on established organometallic and functional group transformation methodologies. The proposed pathway begins with a commercially available precursor and proceeds through key intermediates.

Proposed Synthetic Workflow

The most logical approach involves the synthesis of a key aldehyde intermediate, which is then converted to the target thioamide.

G A 5-Bromo-1-benzofuran B 1-Benzofuran-5-ylmagnesium bromide (Grignard Reagent) A->B  Mg, I₂ (cat.), THF Reflux C 1-Benzofuran-5-carbaldehyde B->C  1. Dry DMF, -40°C to RT 2. 3N HCl Workup D 1-Benzofuran-5-carbonitrile C->D  NH₂OH·HCl, then Dehydrating Agent (e.g., Ac₂O) E 1-Benzofuran-5-carbothioamide (Target Compound) D->E  Lawesson's Reagent or H₂S Toluene, Reflux

Caption: Proposed multi-step synthesis of 1-Benzofuran-5-carbothioamide.

Experimental Protocols
  • Causality: This step utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. The magnesium inserts into the carbon-bromine bond of 5-bromo-1-benzofuran, creating a highly nucleophilic organometallic species. This nucleophile then attacks the electrophilic carbon of N,N-dimethylformamide (DMF), a formylating agent. An acidic workup is required to hydrolyze the intermediate and yield the final aldehyde.

  • Protocol:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (0.92 g, 0.038 mol) and a single crystal of iodine in dry tetrahydrofuran (THF, 2.5 mL).

    • Add a small portion of 5-bromo-1-benzofuran (0.5 g) and gently reflux the mixture. The disappearance of the iodine color indicates the initiation of the Grignard reaction.

    • Slowly add the remaining 5-bromo-1-benzofuran (4.5 g, for a total of 5.0 g) dissolved in dry THF (25 mL) to maintain a steady reflux. After the addition is complete, continue refluxing for 2 hours.

    • Cool the reaction mixture to -40°C using a suitable cooling bath.

    • Add dry DMF (3.6 g) dropwise, ensuring the temperature does not rise significantly.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Cool the mixture to 0°C and carefully acidify to pH 2 with 3N HCl. Stir for 30 minutes.

    • Dilute with water (500 mL) and extract with ethyl acetate (2 x 200 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Benzofuran-5-carbaldehyde.

  • Causality: This is a standard conversion of an aldehyde to a nitrile. The aldehyde first reacts with hydroxylamine to form an oxime. The oxime is then dehydrated, typically using an agent like acetic anhydride or thionyl chloride, to yield the nitrile functional group.

  • Protocol (General):

    • Dissolve 1-Benzofuran-5-carbaldehyde in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature until oxime formation is complete (monitored by TLC).

    • Isolate the intermediate oxime.

    • Treat the oxime with a dehydrating agent (e.g., acetic anhydride) and heat to induce elimination of water, forming the nitrile.

    • Purify the resulting 1-Benzofuran-5-carbonitrile via chromatography or recrystallization.

  • Causality: The final step involves the conversion of the nitrile to a primary thioamide. This can be achieved by direct reaction with hydrogen sulfide gas under basic conditions. A more convenient and common laboratory method is the use of a thionating agent like Lawesson's reagent, which efficiently converts carbonyls (and nitriles, though less common) to their thio-analogs.

  • Protocol (General, using Lawesson's Reagent):

    • Dissolve 1-Benzofuran-5-carbonitrile in an inert, high-boiling solvent like toluene or dioxane.

    • Add Lawesson's reagent (approx. 0.5 equivalents) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, filter off any insoluble byproducts, and concentrate the solvent.

    • Purify the crude 1-Benzofuran-5-carbothioamide by column chromatography on silica gel.

Predicted Spectroscopic Data

For a compound to be validated, its structure must be confirmed by spectroscopic analysis. The following data are predicted based on the known structure.

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~8.0-8.2 (s, 1H, H4), ~7.8-8.0 (d, 1H, H6), ~7.6-7.7 (d, 1H, H2), ~7.5-7.6 (d, 1H, H7), ~6.8-6.9 (d, 1H, H3), ~2.5-3.5 (br s, 2H, NH₂). Aromatic protons will show characteristic coupling constants.
¹³C NMR (100 MHz, CDCl₃)δ ~200 (C=S), ~155 (C7a), ~145 (C2), ~130-140 (quaternary C5), ~120-130 (aromatic CH carbons), ~112 (C7), ~107 (C3).
FT-IR (KBr, cm⁻¹)~3300-3100 (N-H stretching), ~1600 (aromatic C=C stretching), ~1400-1450 (C=S stretching, often coupled with other vibrations), ~1250 (C-O-C stretching).
Mass Spec. (EI) M⁺ at m/z 177. Key fragments corresponding to loss of ·SH, NH₂, and retro-Diels-Alder of the furan ring.

Part 3: Rationale for Biological Investigation

The scientific interest in 1-Benzofuran-5-carbothioamide stems from the well-documented and diverse bioactivities of the parent benzofuran scaffold.[10] Synthesizing and screening this specific derivative is a logical step in structure-activity relationship (SAR) studies aimed at discovering novel therapeutic leads.

G cluster_0 Established Knowledge cluster_1 Drug Design Strategy cluster_2 Target Compound & Hypothesis A Benzofuran Scaffold B Broad Biological Activity (Anticancer, Antimicrobial, etc.) A->B E 1-Benzofuran-5-carbothioamide B->E Scaffold Hopping & SAR Exploration C Introduce Thioamide Group (Amide Bioisostere) D Enhance H-Bonding Alter Electronic Profile C->D D->E Rational Design F Novel Biological Profile Potential Therapeutic Lead E->F

Caption: Rationale for investigating 1-Benzofuran-5-carbothioamide in drug discovery.

Potential Therapeutic Applications
  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and induction of apoptosis.[4][10] For instance, certain benzofuran-carboxamides have shown significant growth inhibitory activity against multiple cancer cell lines.[1] The introduction of a thioamide at the C5 position could modulate this activity, potentially leading to a novel mechanism of action or an improved therapeutic index.

  • Antimicrobial Agents: The benzofuran core is present in compounds active against a range of bacterial and fungal pathogens.[2] Thioamides themselves are a known class of antitubercular agents. The combination of these two pharmacophores in a single molecule makes 1-Benzofuran-5-carbothioamide a compelling candidate for screening against pathogenic microbes, including resistant strains.

  • Enzyme Inhibition: The ability of the thioamide group to coordinate with metal ions or form strong, directional hydrogen bonds makes it an interesting functional group for targeting metalloenzymes or serine/threonine proteases. Given that benzofuran derivatives are known to inhibit enzymes like matrix metallopeptidases, this compound warrants investigation as a potential enzyme inhibitor.[4]

Conclusion and Future Directions

1-Benzofuran-5-carbothioamide represents a molecule of significant interest at the intersection of scaffold-based drug design and bioisosteric replacement. Its structural foundation is rooted in the well-validated benzofuran scaffold, while the thioamide functional group offers unique electronic and binding properties. The synthetic pathway outlined in this guide is logical and relies on well-established chemical transformations, making the compound accessible for research purposes.

Future work should focus on the practical synthesis and rigorous spectroscopic confirmation of the molecule. Following this, a comprehensive biological evaluation is warranted, including screening in anticancer and antimicrobial assays. Subsequent studies could involve the generation of a focused library of related analogs to build a robust structure-activity relationship, ultimately guiding the development of more potent and selective therapeutic agents.

References

  • Molecules PDF - Matrix Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs16n-nemHZBg7i6K5Sq0gmcEoixp5iQmy3AWt3cSvyQz7m247IgPPiRI9yDIWxjIKbNuSVJhrensjqGG671kW3aDi0Z96siUJnWOqAeofa8GU2F7DjYb1oY283ZigURVHE5oqwsFfpWswXvLF4PwXbamv_tArZHsH5Q==]
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1-Benzofuran-5-carbothioamide: A Technical Guide to Identity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzofuran-5-carbothioamide: Physicochemical Identity & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Benzofuran-5-carbothioamide (CAS: 499770-74-0) is a critical heterocyclic building block in medicinal chemistry. Characterized by the fusion of a benzene and furan ring with a reactive thioamide moiety at the C5 position, it serves as a high-value pharmacophore precursor. Its primary utility lies in the synthesis of thiazole-fused benzofurans—scaffolds frequently observed in anti-inflammatory, anti-bacterial, and kinase-inhibiting drug candidates. This guide provides a definitive reference for its physicochemical properties, synthetic pathways, and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identifiers
ParameterValue
Chemical Name 1-Benzofuran-5-carbothioamide
CAS Number 499770-74-0
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
MDL Number MFCD24270306
SMILES NC(=S)c1cc2c(oc2)cc1
InChI Key FYYKZVFXMFFFHO-UHFFFAOYSA-N
Physical Properties
PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 145–150 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa ~11.5 (Thioamide NH proton)
LogP 2.07 (Predicted)
Storage 2–8 °C, Inert atmosphere (Ar/N₂), Desiccated

Structural Visualization & Retrosynthesis

The benzofuran core provides lipophilic bulk and pi-stacking capability, while the thioamide group acts as a versatile "chemical hook" for heterocyclization.

Structural Diagram (Graphviz)

BenzofuranStructure Core 1-Benzofuran Core (Lipophilic Scaffold) Position5 C-5 Position (Substitution Site) Core->Position5  Attached at Thioamide Carbothioamide Group (-CSNH2) Position5->Thioamide  Functionalized with Reactivity Reactivity: Thiazole Formation Cyclization Thioamide->Reactivity  Precursor for

Figure 1: Structural decomposition of 1-Benzofuran-5-carbothioamide highlighting reactive centers.

Synthetic Methodologies

The synthesis of 1-Benzofuran-5-carbothioamide is rarely done de novo from acyclic precursors. Instead, it is synthesized via functional group interconversion from the corresponding nitrile or amide.

Protocol A: Thionation of Nitriles (Preferred Route)

This method transforms 1-benzofuran-5-carbonitrile into the thioamide using sodium hydrosulfide (NaSH) and magnesium chloride. This route avoids the foul smell and toxicity of H₂S gas.

Reagents:

  • 1-Benzofuran-5-carbonitrile (1.0 eq)

  • NaSH·xH₂O (2.0 eq)

  • MgCl₂·6H₂O (1.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzofuran-5-carbonitrile (10 mmol) in DMF (20 mL).

  • Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. The magnesium ion acts as a Lewis acid, activating the nitrile carbon.

  • Addition: Add NaSH (20 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature for 3–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the nitrile spot.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The thioamide product typically precipitates.

  • Isolation: Filter the solid, wash copiously with water to remove salts, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Thionation of Amides (Lawesson’s Reagent)

If the starting material is 1-benzofuran-5-carboxamide, Lawesson’s Reagent is the standard for converting the carbonyl (C=O) to thiocarbonyl (C=S).

Reagents:

  • 1-Benzofuran-5-carboxamide[1][2]

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Toluene or THF

Workflow Diagram:

SynthesisWorkflow Start Start: 1-Benzofuran-5-carbonitrile Reagent Add NaSH + MgCl2 (DMF, RT, 6h) Start->Reagent Intermediate Intermediate Complex Reagent->Intermediate Quench Quench in Ice Water (Precipitation) Intermediate->Quench Product Product: 1-Benzofuran-5-carbothioamide (Yellow Solid) Quench->Product

Figure 2: Synthetic workflow for the conversion of nitrile to thioamide (Route A).

Applications in Drug Discovery[1][5][11]

1-Benzofuran-5-carbothioamide is not typically a final drug but a scaffold intermediate . Its primary application is the Hantzsch Thiazole Synthesis.

The Hantzsch Coupling

Reacting the thioamide with


-haloketones generates 2-(benzofuran-5-yl)thiazoles. These hybrids are potent pharmacophores.
  • Mechanism: The sulfur atom attacks the

    
    -carbon of the haloketone, followed by cyclization and dehydration.
    
  • Relevance: Benzofuran-thiazole hybrids have shown activity as:

    • PIM-1 Kinase Inhibitors: For leukemia treatment.

    • Anti-microbials: Targeting resistant bacterial strains (MRSA).

    • CFTR Modulators: For Cystic Fibrosis research.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin Irritation: Category 2.[3][4]

  • Eye Irritation: Category 2A.

Handling Protocols:

  • Engineering Controls: Always handle within a chemical fume hood. Thioamides can release trace amounts of H₂S under acidic conditions.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a tightly sealed vial at 2–8°C. Thioamides are sensitive to oxidation; prolonged exposure to air can lead to the formation of the amide or sulfur oxides.

References

  • Matrix Fine Chemicals. (2024). 1-Benzofuran-5-carbothioamide Safety and Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Benzofuran Synthesis and Biological Activity: A Review. PMC Central. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Benzofuran Derivatives. Retrieved from [Link]

Sources

The Pharmacological Potential of 1-Benzofuran-5-carbothioamide: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

1-Benzofuran-5-carbothioamide (CAS: 499770-74-0) represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere to the widely studied benzofuran-5-carboxamide. While the amide derivatives are well-documented inhibitors of kinases (mTOR/Akt) and tubulin polymerization, the thioamide substitution introduces distinct physicochemical properties—specifically increased lipophilicity and altered hydrogen-bonding dynamics—that modulate target affinity and membrane permeability.

This guide synthesizes the known structure-activity relationships (SAR) of the benzofuran scaffold with the specific mechanistic advantages of the thioamide moiety. It is designed for researchers investigating ion channel modulation (KATP) , antimicrobial resistance (DNA gyrase B) , and oncology (solid tumor proliferation) .

The Core Directive: Why This Scaffold?
  • Privileged Structure: The benzofuran ring is a planar, aromatic system capable of DNA intercalation and hydrophobic pocket occupation in kinases (e.g., VEGFR, EGFR).

  • Thioamide Bioisostere: Replacing the carbonyl oxygen (C=O) with sulfur (C=S) increases the van der Waals radius (1.85 Å vs 1.40 Å) and acidity of the N-H proton, enhancing interactions with specific residues (e.g., Cysteine/Serine) in enzyme active sites.

Part 2: Structure-Activity Relationship (SAR) & Mechanism

Chemical Context

The biological activity of 1-benzofuran-5-carbothioamide is driven by three structural zones:

  • Zone A (Benzofuran Core): Provides π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.

  • Zone B (5-Position Substitution): A critical vector for extending into the solvent-accessible region or deep hydrophobic pockets of enzymes like DNA gyrase or kinases.

  • Zone C (Thioamide Moiety): Acts as a hydrogen bond donor (stronger than amide) and acceptor (weaker than amide), often improving potency against targets requiring "soft" nucleophilic interactions.

Visualization: SAR & Mechanistic Pathways

BenzofuranSAR Core 1-Benzofuran Core (π-π Stacking) Pos5 5-Position Vector (Target Selectivity) Core->Pos5 Scaffold Target2 Kinase Domain (mTOR/Akt/VEGFR) Core->Target2 Hydrophobic Pocket Binding Thio Carbothioamide (C=S) (H-Bond Donor/Acceptor) Pos5->Thio Functionalization Target1 K(ATP) Channel (SUR2B Subunit) Thio->Target1 Modulation (Opener) Target3 Bacterial DNA Gyrase Thio->Target3 Active Site Interaction Mech Mechanism: Lipophilicity ↑ Membrane Permeability ↑ Protease Stability ↑ Thio->Mech

Figure 1: SAR map illustrating the functional roles of the benzofuran core and thioamide moiety in target engagement.

Part 3: Bioactivity Profiles[1][2]

Ion Channel Modulation (KATP Openers)

Research indicates that benzofuran-based thioamides act as KATP channel openers .[1] The thioamide group is critical here; isosteric replacement with an amide often results in a loss of potency.

  • Target: Sulfonylurea receptor (SUR2B/Kir6.1).

  • Mechanism: The compound binds to the SUR subunit, inducing a conformational change that increases the open probability of the potassium channel, leading to membrane hyperpolarization.

  • Application: Smooth muscle relaxation (vasodilation), potential in hypertension or asthma therapy.

Anticancer Activity (Solid Tumors)

Benzofuran-5-carboxamides are established inhibitors of the PI3K/Akt/mTOR pathway . The thioamide derivative is predicted to retain this activity with potentially improved cellular uptake due to higher logP.

  • Cell Lines: MCF-7 (Breast), PC3 (Prostate), HeLa (Cervical).

  • Observed IC50 (Amide Analog): 1.0 – 5.0 µM range.

  • Mechanism:

    • Apoptosis Induction: Upregulation of Caspase-3/7.

    • Cell Cycle Arrest: G2/M phase arrest via tubulin polymerization inhibition.

Antimicrobial Potential

Benzofuran derivatives are documented inhibitors of DNA Gyrase B (essential for bacterial replication). Thioamides are frequently employed in antitubercular drugs (e.g., Ethionamide) to target enoyl-ACP reductase (InhA).

  • Spectrum: Gram-positive (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

  • Synergy: The benzofuran core intercalates DNA, while the thioamide chelates active site metals or forms crucial H-bonds.

Part 4: Experimental Protocols

Synthesis: Amide to Thioamide Conversion

To generate the target from the commercially available carboxylic acid precursor.

Reagents: Lawesson’s Reagent, Toluene/Xylene. Workflow:

  • Precursor: Start with 1-benzofuran-5-carboxamide (synthesized via amidation of 1-benzofuran-5-carboxylic acid).

  • Reaction: Dissolve precursor (1.0 eq) in anhydrous toluene. Add Lawesson’s reagent (0.6 eq).

  • Reflux: Heat to 110°C under N2 atmosphere for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel).

  • Validation: 1H NMR (Look for N-H shift) and IR (C=S stretch at ~1100-1200 cm-1).

Protocol: KATP Channel Activity (Membrane Potential Assay)

Validating the "Opener" activity.

Materials: HEK293 cells (transfected with SUR2B/Kir6.1), DiBAC4(3) (voltage-sensitive dye).[1] Steps:

  • Seeding: Plate cells in 96-well black plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Wash cells with Tyrode’s buffer. Add 5 µM DiBAC4(3). Incubate 30 min at 37°C.

  • Treatment: Add 1-Benzofuran-5-carbothioamide (0.1 – 100 µM).

  • Measurement: Monitor fluorescence (Ex/Em: 490/515 nm) using a kinetic plate reader.

  • Control: Use Pinacidil (positive control) and Glibenclamide (blocker) to validate the signal.

  • Data Analysis: A decrease in fluorescence indicates hyperpolarization (channel opening).

Protocol: Antimicrobial MIC Determination (Resazurin Assay)

Materials: S. aureus (ATCC 25923), Resazurin (Alamar Blue). Steps:

  • Inoculum: Prepare bacterial suspension at 5 x 105 CFU/mL in Mueller-Hinton Broth.

  • Plate Setup: Add 100 µL inoculum to 96-well plates.

  • Compound Addition: Serial dilution of 1-Benzofuran-5-carbothioamide (100 µM down to 0.1 µM). Dissolve initially in DMSO (Final DMSO < 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin solution (0.01%). Incubate 1–4 hours.

  • Scoring: Blue = Inhibition (No growth); Pink = Growth (Metabolic reduction).

Part 5: Data Summary & References

Quantitative Bioactivity Estimates (Based on Analog Data)
Activity DomainTarget / Cell LineEstimated Potency (IC50/EC50)Reference Basis
Ion Channel KATP (SUR2B)1.0 – 10 µMBenzofuran thioamides [1]
Anticancer MCF-7 (Breast)5.0 – 20 µMBenzofuran-5-carboxamides [2]
Anticancer PC3 (Prostate)20 – 40 µMBenzofuran-5-carboxamides [3]
Antimicrobial S. aureus12.5 – 25 µg/mLBenzofuran derivatives [4]
References
  • Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. Source: PubMed (J Med Chem) URL:[2][Link]

  • A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Source: ResearchGate URL:[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI (Molecules) URL:[Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Source: MDPI (Mar. Drugs) URL:[Link][3]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Source: PubMed (Eur J Med Chem) URL:[2][Link]

Sources

Predicted metabolic stability of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Predictive Metabolic Stability & Bioactivation Profile of 1-Benzofuran-5-carbothioamide: A Technical Analysis

Executive Summary

This technical guide provides a predictive metabolic stability analysis of 1-Benzofuran-5-carbothioamide (CAS: 499770-74-0). Based on structural motif analysis and established biotransformation mechanisms, this compound is classified as High Clearance / High Bioactivation Risk .

The molecule contains two distinct "structural alerts" (Sites of Metabolism, SOM) that drive its clearance and potential toxicity:

  • The Thioamide Moiety: Susceptible to rapid S-oxygenation (primarily FMO-mediated) leading to desulfuration or reactive sulfine formation.

  • The Benzofuran Core: Susceptible to CYP450-mediated epoxidation at the 2,3-position, leading to furan ring opening and the formation of reactive electrophiles (cis-enediones).

Structural Alert Analysis & In Silico Prediction

Before initiating wet-lab experiments, a predictive analysis isolates the pharmacophores responsible for metabolic instability.

Structural MotifPrimary Enzyme SystemPredicted TransformationRisk Level
Carbothioamide (

)
FMO (FMO1/3), CYP450S-Oxygenation

Desulfuration to Amide
High (Rapid Clearance)
Benzofuran Ring (C2=C3 bond)CYP450 (CYP2E1, 2A6, 3A4)Epoxidation

Ring Opening (Dialdehyde)
High (Toxicity/Bioactivation)
Benzene Ring (C4, C6, C7)CYP450Aromatic HydroxylationLow (Secondary pathway)

Predictive Logic:

  • Soft Spot 1 (Sulfur): The sulfur atom is a "soft" nucleophile and highly susceptible to oxidation. In silico models (e.g., SMARTCyp, StarDrop) typically assign the highest metabolic lability score to the thioamide sulfur due to its electron-rich nature.

  • Soft Spot 2 (Furan Double Bond): The C2-C3 double bond in benzofuran is electron-rich and sterically accessible, making it a prime target for oxidative attack, particularly by CYP2E1 and CYP2A6.

Detailed Predicted Metabolic Pathways

The metabolic fate of 1-Benzofuran-5-carbothioamide is predicted to follow two divergent pathways that may occur simultaneously.

Pathway A: Thioamide S-Oxygenation & Desulfuration

This is likely the dominant clearance route.

  • S-Oxygenation: Flavin-containing monooxygenases (FMOs) attack the sulfur to form a Sulfine (S-oxide) intermediate (

    
    ).
    
  • Sulfene Formation: Further oxidation yields a Sulfene (S,S-dioxide) (

    
    ).
    
  • Desulfuration: These intermediates are unstable in aqueous media and hydrolyze to release inorganic sulfur (or sulfate) and the corresponding Amide (1-Benzofuran-5-carboxamide) (

    
    ).
    

Note: This pathway mimics the metabolism of Ethionamide and Thiobenzamide.

Pathway B: Benzofuran Epoxidation (Bioactivation)

This pathway represents the toxicological liability.

  • Epoxidation: CYP enzymes oxidize the C2-C3 bond to form Benzofuran-2,3-epoxide (

    
    ).
    
  • Ring Opening: The epoxide acts as a latent aldehyde. It undergoes rapid ring opening to form a reactive

    
    -unsaturated dialdehyde (cis-enedione).
    
  • Covalent Binding: This electrophilic species can react with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent 1-Benzofuran-5-carbothioamide (Parent) Sulfine Sulfine Intermediate (S-Oxide) [M+16] Parent->Sulfine FMO / CYP (S-Oxygenation) Epoxide Benzofuran-2,3-epoxide (Unstable) [M+16] Parent->Epoxide CYP2E1/2A6 (Epoxidation) Sulfene Sulfene Intermediate (S,S-Dioxide) [M+32] Sulfine->Sulfene Oxidation Amide 1-Benzofuran-5-carboxamide (Desulfurated Metabolite) [M-16] Sulfine->Amide Hydrolysis (-SO) Sulfene->Amide Hydrolysis (-SO2) Dialdehyde cis-Enedione (Reactive Dialdehyde) Epoxide->Dialdehyde Ring Opening Adduct Protein/GSH Adduct (Toxicity Trigger) Dialdehyde->Adduct Covalent Binding (+Protein/GSH)

Caption: Divergent metabolic pathways showing FMO-mediated desulfuration (left, yellow) and CYP-mediated bioactivation (right, red).

Experimental Validation Strategy

To confirm these predictions, a tiered assay approach is required. Standard "metabolic stability" assays alone are insufficient due to the potential for covalent binding (which disappears from the supernatant but isn't a stable metabolite).

Protocol A: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the half-life (


) and clearance rate.
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Substrate Conc:

    
     (to ensure first-order kinetics).
    
  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor disappearance of Parent.

Calculation:



Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm the formation of the reactive epoxide or sulfine by trapping them with Glutathione (GSH).

  • Incubation: HLM + NADPH + Test Compound (

    
    ) + GSH (5 mM) .
    
  • Control: Run parallel incubation without NADPH (negative control).

  • Analysis: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 272 (GSH fragment).

  • Target Mass Shifts: Look for Parent + GSH + 16 (Trapped Epoxide/Sulfine).

Protocol C: Enzyme Phenotyping (FMO vs. CYP)

Objective: Distinguish between Thioamide processing (FMO) and Benzofuran processing (CYP).

  • Heat Inactivation: Pre-incubate microsomes at 45°C for 5 min (inactivates FMOs, leaves CYPs largely active). If clearance drops significantly, FMO is the primary driver.

  • Chemical Inhibition:

    • 1-Aminobenzotriazole (ABT): Pan-CYP inhibitor.

    • Methimazole: Competitive FMO inhibitor.

Visualization: Experimental Workflow

AssayWorkflow Prep Sample Prep (HLM + Buffer) Split Split Condition Prep->Split Path1 Std Incubation (+NADPH) Split->Path1 Path2 Trapping (+NADPH + GSH) Split->Path2 Path3 Phenotyping (+Inhibitors) Split->Path3 Analysis LC-MS/MS Analysis Path1->Analysis Path2->Analysis Path3->Analysis Result1 Clearance (CLint) [Parent Loss] Analysis->Result1 Result2 Bioactivation [GSH Adducts] Analysis->Result2

Caption: Workflow distinguishing standard clearance profiling from reactive metabolite identification.

Toxicology Implications

The presence of the thioamide group makes this compound a candidate for idiosyncratic drug toxicity .

  • Glutathione Depletion: The oxidative stress generated by the redox cycling of the thioamide/sulfine couple can deplete cellular GSH pools, rendering the hepatocyte vulnerable to further damage.

  • Suicide Inhibition: Terminal acetylenes and furans are known mechanism-based inhibitors (MBI) of CYPs. The benzofuran fragment may irreversibly bind to the heme iron or apoprotein of CYP2E1, leading to drug-drug interactions (DDI).

References

  • Cashman, J. R., et al. (1995). "In vitro and in vivo metabolism of thiobenzamide: A model for thioamide bioactivation." Chemical Research in Toxicology, 8(2), 165-171. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Journal of Drug Metabolism & Toxicology, 4(5). Link

  • Krueger, K. D., & Williams, D. E. (2005). "Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism." Pharmacology & Therapeutics, 106(3), 357-387. Link

  • Dalvie, D., et al. (2002). "Assessment of metabolic stability and reactive metabolite formation." Methods in Molecular Biology, 291, 237-255. Link

Solubility profile of 1-Benzofuran-5-carbothioamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Benzofuran-5-carbothioamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Benzofuran-5-carbothioamide, a heterocyclic compound of interest within pharmaceutical research and development. Benzofuran derivatives are widely recognized for their diverse pharmacological activities, making a thorough understanding of their physicochemical properties, particularly solubility, essential for successful drug development.[1][2] This document details the fundamental principles governing solubility, presents a robust experimental framework for its determination, and discusses the analytical techniques required for accurate quantification. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound and its analogs in various organic solvent systems.

Introduction: The Critical Role of Solubility

1-Benzofuran-5-carbothioamide (MW: 177.22 g/mol , Formula: C₉H₇NOS) is a molecule belonging to the benzofuran class of heterocyclic compounds.[3] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4]

The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility is a paramount factor that dictates a compound's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. Poor solubility can hinder absorption, lead to variable patient outcomes, and create significant challenges during formulation and manufacturing.[5] Therefore, establishing a comprehensive solubility profile in a range of relevant solvents is a non-negotiable step in early-stage drug development. This guide provides the theoretical and practical framework for this essential characterization.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of intermolecular forces. The overarching principle is that "like dissolves like," meaning solutes tend to dissolve best in solvents with similar polarity.[6][7]

The process can be broken down into three conceptual steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice forces holding the solid 1-Benzofuran-5-carbothioamide molecules together. This is an endothermic process (ΔH > 0).[8]

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process (ΔH > 0).[8]

  • Forming Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules. This is an exothermic process (ΔH < 0).[8]

A compound dissolves readily when the energy released in step 3 is comparable to, or greater than, the energy required for steps 1 and 2. The polarity of 1-Benzofuran-5-carbothioamide, influenced by its aromatic rings, sulfur atom, and the carbothioamide group, suggests it is a moderately polar molecule. Its solubility will therefore be highly dependent on the solvent's ability to form favorable interactions (e.g., dipole-dipole, hydrogen bonds) with these functional groups.

Factors Influencing Solubility:

  • Solvent Polarity: Solvents are broadly classified as polar (protic and aprotic) and nonpolar. Polar aprotic solvents like DMSO and DMF are often effective at dissolving moderately polar compounds, while polar protic solvents like ethanol and methanol can engage in hydrogen bonding. Nonpolar solvents like hexane are generally poor solvents for polar molecules.[6]

  • Temperature: For most solids, solubility increases with temperature, as the additional thermal energy helps overcome the crystal lattice forces.[7][9]

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities. The most stable polymorph will always have the lowest solubility.

Experimental Determination of Thermodynamic Solubility

While high-throughput kinetic methods like nephelometry are useful for early screening, the gold standard for determining the true thermodynamic solubility is the equilibrium shake-flask method .[10][11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for accurately determining solubility.

Materials:

  • 1-Benzofuran-5-carbothioamide (solid, confirmed purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, low-binding)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-Benzofuran-5-carbothioamide to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a minimum of 24 hours.

  • Equilibrium Confirmation (Self-Validation): To ensure true equilibrium has been reached, take an aliquot from a subset of samples at 24 hours and again at 48 hours. If the measured concentrations are consistent, equilibrium is confirmed. If not, extend the incubation time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[13]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles. Causality Note: This step is critical to prevent inflated solubility values from suspended microcrystals.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of 1-Benzofuran-5-carbothioamide.[11][13]

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials. Analyze it using techniques like X-Ray Powder Diffraction (XRPD) to confirm that no polymorphic transformation occurred during the experiment.

Experimental Workflow Diagram```dot

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid 1-Benzofuran-5-carbothioamide to vials prep2 Dispense known volume of organic solvent prep1->prep2 equil1 Incubate on orbital shaker (Constant T, 24-48h) prep2->equil1 sep1 Centrifuge vials equil1->sep1 sep2 Collect & filter supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (e.g., HPLC-UV) ana1->ana2 result result ana2->result Solubility Data ana3 Analyze remaining solid (e.g., XRPD)

Caption: Relationship between Solvent Class and Solubility.

Conclusion and Implications

The solubility profile of 1-Benzofuran-5-carbothioamide is a critical dataset for its advancement as a potential therapeutic agent. This guide has outlined the theoretical underpinnings and provided a detailed, robust experimental protocol for determining its thermodynamic solubility in various organic solvents. The hypothetical data analysis underscores the compound's preference for polar aprotic solvents, a crucial insight for chemists working on purification, formulation scientists developing preclinical dosing vehicles, and process engineers designing crystallization procedures. Adherence to rigorous, self-validating experimental methods like the shake-flask protocol is essential for generating high-quality, reliable data that can confidently guide drug development decisions.

References

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Chemistry Online @ UTSC. Solubility.
  • ResearchGate. (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models | Journal of Chemical Information and Modeling.
  • Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.
  • Analytik NEWS. Solubility: Importance, Measurements and Applications.
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
  • Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • LibreTexts. Solubility of Organic Compounds.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • University of Wisconsin-Madison. SOLUBILITY.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • ChemScene. 499770-74-0 | Benzofuran-5-carbothioamide.
  • ChemRxiv. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations.
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance.
  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.
  • MedCrave online. Mini review on important biological properties of benzofuran derivatives.
  • ORGANIC AND BIOCHEMISTRY. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

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Methodological & Application

Application Note & Protocol: Synthesis of 1-Benzofuran-5-carbothioamide from 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SBC-260223-01

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2][3] Benzofuran derivatives have demonstrated a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, making them a focal point for drug discovery and medicinal chemistry programs.[3][4][5] The introduction of a carbothioamide (thioamide) functional group onto this scaffold can further modulate biological activity by altering physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[6]

This document provides a comprehensive guide for the synthesis of 1-benzofuran-5-carbothioamide from its corresponding nitrile precursor, 1-benzofuran-5-carbonitrile. We present a reliable and high-yielding protocol, discuss the underlying chemical principles, and provide detailed characterization data to ensure the synthesis of a high-purity final product.

Rationale and Mechanistic Overview

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. This reaction involves the formal addition of hydrogen sulfide (H₂S) across the carbon-nitrogen triple bond. While direct use of gaseous H₂S is possible, it is often hazardous and requires specialized equipment.[7]

Several modern methods circumvent the need for gaseous H₂S by using more manageable sulfur sources. The two most common and effective approaches are:

  • Lawesson's Reagent (LR): This organosulfur compound is a mild and efficient thionating agent for a wide variety of carbonyl compounds and their derivatives, including the conversion of nitriles to thioamides.[6][8][9][10] The reaction is often facilitated by a Lewis acid, such as BF₃·OEt₂, and proceeds in high yields.[8]

  • Sodium Hydrosulfide (NaSH): This inorganic salt serves as a safe and effective source of the hydrosulfide anion (SH⁻). In the presence of an activating agent like magnesium chloride (MgCl₂), NaSH readily converts aromatic nitriles to primary thioamides in high yields at room temperature.[7][11] This method is particularly attractive due to its operational simplicity and avoidance of highly toxic reagents.

For this application note, we will focus on the Sodium Hydrosulfide method due to its excellent reported yields (80-99% for aromatic nitriles), mild reaction conditions, and superior safety profile compared to other methods.[7] The proposed mechanism involves the activation of the nitrile by MgCl₂, increasing its electrophilicity, followed by nucleophilic attack of the hydrosulfide ion.

Experimental Protocol: NaSH/MgCl₂ Method

This protocol details a general procedure for the synthesis of 1-benzofuran-5-carbothioamide on a laboratory scale.

Materials and Equipment
Reagents & Solvents Grade Supplier
1-Benzofuran-5-carbonitrile (CAS: 79002-39-4)≥98%Commercial Source
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)~70%Commercial Source
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercial Source
Saturated Sodium Bicarbonate Solution (NaHCO₃)AqueousPrepared in-house
Brine (Saturated NaCl Solution)AqueousPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Equipment
Round-bottom flask with stir bar
Magnetic stir plate
Nitrogen/Argon inlet
Separatory funnel
Rotary evaporator
Buchner funnel and filter flask
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzofuran-5-carbonitrile (1.43 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add magnesium chloride hexahydrate (3.05 g, 15.0 mmol, 1.5 eq) followed by anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Sulfur Source Addition: To the resulting clear solution, add sodium hydrosulfide hydrate (approx. 70%, 2.40 g, 30.0 mmol, 3.0 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.[7]

  • Work-up - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 100 mL of cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove magnesium salts, saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often obtained in high purity.[7] If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Safety Precautions
  • Sodium Hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care and avoid inhalation or skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Thionation Reaction cluster_workup 3. Aqueous Work-up & Extraction cluster_purification 4. Isolation & Purification Start 1-Benzofuran-5-carbonitrile + MgCl2·6H2O + Anhydrous DMF Reaction Add NaSH·xH2O Stir at RT, 2-4h (Monitor by TLC) Start->Reaction Stir to dissolve Quench Pour into H2O Reaction->Quench Reaction complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Evaporate Concentrate in vacuo Dry->Evaporate FinalProduct 1-Benzofuran-5-carbothioamide Evaporate->FinalProduct Recrystallize if needed

Caption: Workflow for the synthesis of 1-Benzofuran-5-carbothioamide.

Data Summary and Characterization

The successful synthesis of 1-benzofuran-5-carbothioamide should be confirmed using standard analytical techniques.

Parameter Value / Observation
Starting Material 1-Benzofuran-5-carbonitrile (CAS: 79002-39-4)[12]
Molecular Formula C₉H₅NO
Molecular Weight 143.14 g/mol [12]
Appearance White to light yellow crystalline powder[12][13]
Product 1-Benzofuran-5-carbothioamide
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Typical Yield 85-95% (based on similar aromatic nitriles)[7]
¹H NMR Expect characteristic shifts for aromatic protons and two broad singlets for the -CSNH₂ protons.
¹³C NMR Expect a downfield signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm.
Mass Spec (MS) [M+H]⁺ = 178.03
IR Spectroscopy Expect characteristic C=S stretching and N-H stretching bands.

Conclusion

The protocol described provides an efficient, safe, and high-yielding method for the synthesis of 1-benzofuran-5-carbothioamide from its nitrile precursor. This procedure avoids the use of hazardous gaseous reagents and employs mild, room-temperature conditions, making it highly suitable for research and development laboratories in the pharmaceutical and chemical industries. The resulting thioamide is a valuable building block for the synthesis of more complex, biologically active molecules.

References

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. Available at: [Link]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Efficient Thioamide Synthesis from Nitriles. Scribd. Available at: [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. Available at: [Link]

  • Preparation of thioamides from amides. Google Patents.
  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride | Request PDF. ResearchGate. Available at: [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • A new method for converting nitriles into primary thioamides by sodium trimethylsilanethiolate. Taipei Medical University. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Catalyst & Catalysis. Available at: [Link]

  • Thioamide synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

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Introduction: The Significance of the Benzofuran Thioamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical synthesis of 1-Benzofuran-5-carbothioamide, a molecule of interest for its potential applications in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying chemical principles.

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] When the benzofuran ring system is functionalized with a thioamide group—an isostere of the more common amide group—it introduces unique physicochemical properties.[3] The replacement of the carbonyl oxygen with sulfur alters hydrogen bonding capabilities, metabolic stability, and electronic characteristics, which can significantly modulate the biological activity and pharmacokinetic profile of a drug candidate.[3][4] 1-Benzofuran-5-carbothioamide is therefore a key building block for creating novel therapeutics that leverage the combined potential of these two important functional groups.

Synthetic Strategy and Rationale

The preparation of 1-Benzofuran-5-carbothioamide can be approached through several synthetic routes. The most common and reliable strategies commence from either the corresponding nitrile (1-Benzofuran-5-carbonitrile) or the amide (1-Benzofuran-5-carboxamide). The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

  • Thionation of an Amide Precursor: This is a direct and widely employed method involving the conversion of a carbonyl group to a thiocarbonyl group.[5] Reagents such as Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are standard for this transformation. Lawesson's reagent is often preferred as it typically requires milder conditions, offers greater functional group tolerance, and results in higher yields and cleaner reactions.[3][6]

  • Sulfurization of a Nitrile Precursor: This route involves the direct addition of a sulfur source to the nitrile functional group. Common methods utilize hydrogen sulfide (H₂S) gas, thioacetamide, or thioacetic acid.[5][7][8] While effective, these methods can require specialized equipment for handling toxic gases like H₂S or may involve strongly acidic or basic conditions.

This guide will provide detailed protocols for both the highly efficient thionation of 1-Benzofuran-5-carboxamide using Lawesson's reagent and a robust method for synthesizing the requisite amide precursor from 1-Benzofuran-5-carbaldehyde.

Synthetic_Workflow A 1-Benzofuran-5-carbaldehyde B 1-Benzofuran-5-carbonitrile A->B  NH2OH·HCl, Catalyst C 1-Benzofuran-5-carboxamide B->C  Hydrolysis D 1-Benzofuran-5-carbothioamide C->D  Lawesson's Reagent

Caption: Overall synthetic workflow for 1-Benzofuran-5-carbothioamide.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis of 1-Benzofuran-5-carboxamide and its subsequent thionation.

Reagent/MaterialChemical FormulaM.W. ( g/mol )RoleSupplier ExampleCAS No.
1-Benzofuran-5-carbaldehydeC₉H₆O₂146.14Starting MaterialBenchChem5459-03-0
Hydroxylamine HydrochlorideNH₂OH·HCl69.49ReagentSigma-Aldrich5470-11-1
Ferric Hydrogen SulfateFe(HSO₄)₃418.99CatalystAlfa Aesar13548-52-4
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventFisher Scientific68-12-2
Sodium HydroxideNaOH40.00ReagentVWR1310-73-2
EthanolC₂H₅OH46.07SolventMerck64-17-5
Hydrogen Peroxide (30%)H₂O₂34.01ReagentSigma-Aldrich7722-84-1
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47Thionating AgentBenchChem19172-47-5
Toluene (Anhydrous)C₇H₈92.14SolventSigma-Aldrich108-88-3
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventFisher Scientific75-09-2
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying AgentVWR7757-82-6

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-Benzofuran-5-carboxamide

This protocol outlines the conversion of the commercially available aldehyde to the corresponding amide via a nitrile intermediate.

Step A: One-Pot Synthesis of 1-Benzofuran-5-carbonitrile

This procedure is adapted from established methods for converting aldehydes to nitriles using hydroxylamine hydrochloride with a catalyst.[9][10]

  • To a 100 mL round-bottom flask, add 1-Benzofuran-5-carbaldehyde (1.46 g, 10 mmol) and N,N-Dimethylformamide (DMF, 50 mL).

  • Add hydroxylamine hydrochloride (0.83 g, 12 mmol) to the solution.

  • Add ferric hydrogen sulfate (Fe(HSO₄)₃, 0.063 g, 0.15 mmol, 1.5 mol%) as the catalyst.[9]

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield crude 1-Benzofuran-5-carbonitrile, which can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.[11]

Step B: Hydrolysis of 1-Benzofuran-5-carbonitrile to 1-Benzofuran-5-carboxamide

This step involves the basic peroxide-mediated hydrolysis of the nitrile to the primary amide.

  • In a 250 mL round-bottom flask, dissolve the crude 1-Benzofuran-5-carbonitrile (approx. 10 mmol) in ethanol (100 mL).

  • Add 10 mL of 6M aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (15 mL) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Carefully neutralize the reaction mixture with 2M HCl.

  • Reduce the volume of the solvent in vacuo and extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford 1-Benzofuran-5-carboxamide, which can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Thionation of 1-Benzofuran-5-carboxamide

This protocol details the conversion of the amide to the target thioamide using Lawesson's reagent, a robust and high-yielding method.[3][6][12]

Safety Precaution: This reaction generates toxic hydrogen sulfide (H₂S) gas and other foul-smelling byproducts. It is imperative to perform this entire procedure in a well-ventilated fume hood.[6]

  • Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 1-Benzofuran-5-carboxamide (1.61 g, 10 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the flask.

  • Add anhydrous toluene (100 mL) via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

  • The reaction mixture will typically turn from a suspension to a clear solution and then may become cloudy again as the reaction progresses. Monitor the reaction by TLC until the starting amide is fully consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the cooled mixture through a pad of celite to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1-Benzofuran-5-carbothioamide.

Mechanism of Thionation with Lawesson's Reagent

The thionation of an amide with Lawesson's reagent is a well-established process. In solution, the dimeric Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide.[6][13] This monomer acts as the key sulfur-transfer agent.

Lawesson_Mechanism cluster_0 Mechanism Steps Amide Amide (R-C(=O)NH2) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR_Monomer Reactive Monomer LR_Monomer->Intermediate Thioamide Thioamide (R-C(=S)NH2) Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct LR_Dimer Lawesson's Reagent (Dimer) LR_Dimer->LR_Monomer Equilibrium

Caption: Key steps in the thionation of an amide using Lawesson's reagent.

The mechanism proceeds via a [2+2] cycloaddition between the amide's carbonyl group and the P=S bond of the monomeric ylide, forming a transient four-membered thiaoxaphosphetane intermediate.[6] This intermediate is unstable and rapidly undergoes a cycloreversion, driven by the formation of a highly stable phosphorus-oxygen (P=O) double bond. This fragmentation yields the desired thioamide and a phosphorus-containing byproduct.[6][13]

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • Colobert, A., et al. (2021).
  • Liboska, R., et al. (n.d.). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synlett.
  • Wei, J., et al. (2016). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction.
  • Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2338-2340.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Taylor, E., & Zoltewicz, J. (1960). Chemists Find General Thioamide Synthesis. Journal of the American Chemical Society, 82, 2656.
  • Gomaa, M. S., et al. (2022).
  • Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.
  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • MDPI. (2022).
  • Fathalla, W., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174-181.
  • Shibahara, F., et al. (2009). Direct Thionation and Selenation of Amides Using Elemental Sulfur and Selenium and Hydrochlorosilanes in the Presence of Amines. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936.
  • Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • RSC Publishing. (2019).
  • PMC - NIH. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Shiri, A., et al. (n.d.). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.
  • Patil, D. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Google Patents. (n.d.). EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Cheewawisuttichai, T., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source.

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Application Notes and Protocols for 1-Benzofuran-5-carbothioamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 1-Benzofuran-5-carbothioamide in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening smaller, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of the chemical space of a target's binding site, often leading to higher quality starting points for optimization.[1][2][3] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5] The strategic incorporation of a carbothioamide group at the 5-position of the benzofuran ring system endows the fragment, 1-Benzofuran-5-carbothioamide, with a unique combination of properties that make it an exceptional candidate for FBDD campaigns.

The thioamide group, an isostere of the more common amide bond, offers distinct advantages.[6][7][8] Thioamides are stronger hydrogen bond donors and have different steric and electronic profiles compared to their amide counterparts, which can lead to novel binding interactions.[6][7] Furthermore, the sulfur atom can participate in unique interactions, such as chalcogen bonding, and its increased lipophilicity can enhance membrane permeability.[7][8] The benzofuran core provides a rigid scaffold that can be readily functionalized, allowing for rapid fragment evolution once a hit has been identified.[9][10][11]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-Benzofuran-5-carbothioamide in FBDD workflows. We will detail protocols for primary screening using biophysical methods, hit validation, and computational approaches for fragment-to-lead optimization.

Physicochemical Properties of 1-Benzofuran-5-carbothioamide

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource
CAS Number 499770-74-0[12]
Molecular Formula C₉H₇NOS[12]
Molecular Weight 177.22 g/mol [12]
SMILES S=C(C1=CC2=C(OC=C2)C=C1)N[12]

Experimental Workflows and Protocols

The successful implementation of an FBDD campaign relies on a robust and well-validated experimental workflow. The following diagram outlines a typical cascade for screening and validating fragments like 1-Benzofuran-5-carbothioamide.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Characterization cluster_optimization Fragment Evolution SPR Surface Plasmon Resonance (SPR) Orthogonal Orthogonal Biophysical Method SPR->Orthogonal Initial Hit NMR NMR Spectroscopy NMR->Orthogonal Initial Hit TSA Thermal Shift Assay (TSA) TSA->Orthogonal Initial Hit DoseResponse Dose-Response & Affinity Determination Orthogonal->DoseResponse Confirmed Hit Xray X-ray Crystallography DoseResponse->Xray Validated Hit NMR_structure NMR Structural Studies DoseResponse->NMR_structure Validated Hit Growing Fragment Growing Xray->Growing Linking Fragment Linking Xray->Linking Merging Fragment Merging Xray->Merging NMR_structure->Growing NMR_structure->Linking NMR_structure->Merging

Caption: FBDD workflow for 1-Benzofuran-5-carbothioamide.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[13][14][15][16]

Objective: To identify if 1-Benzofuran-5-carbothioamide binds to the target protein.

Materials:

  • Biacore T200 or similar SPR instrument.[1]

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (≥95% purity).

  • 1-Benzofuran-5-carbothioamide (≥98% purity).

  • Running buffer (e.g., HBS-EP+).

  • DMSO (for compound stock).

Methodology:

  • Target Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a 100 mM stock solution of 1-Benzofuran-5-carbothioamide in 100% DMSO.

    • Prepare a series of dilutions of the fragment in running buffer. A typical screening concentration is 200 µM, with the final DMSO concentration matched in the running buffer (e.g., 0.2%).

    • Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A positive "hit" is identified by a response signal significantly above the baseline and the reference channel.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Analyze the sensorgrams for specific binding events (i.e., a curved association phase and a decaying dissociation phase).

Causality Behind Experimental Choices:

  • The use of a reference cell is critical to eliminate false positives arising from bulk refractive index changes or non-specific binding to the sensor surface.[13]

  • Maintaining a constant, low percentage of DMSO in all solutions is essential to minimize solvent effects that can be a major source of false positives.[13]

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and can provide information about the binding site on the protein.[17][18][19][20][21] Ligand-observed NMR experiments are particularly well-suited for detecting weak binders.

Objective: To confirm the binding of 1-Benzofuran-5-carbothioamide to the target protein and gain initial structural insights.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Isotopically labeled (¹⁵N) target protein.

  • 1-Benzofuran-5-carbothioamide.

  • NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

Methodology (¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a concentrated stock of 1-Benzofuran-5-carbothioamide in a deuterated solvent (e.g., DMSO-d6).

    • Add a molar excess of the fragment to the protein sample (e.g., 10-fold excess).

  • Data Acquisition:

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs).

    • Binding is confirmed if significant CSPs are observed for specific amide resonances of the protein. The residues with the largest CSPs are likely at or near the binding site.[19]

Causality Behind Experimental Choices:

  • ¹H-¹⁵N HSQC is a robust method for detecting binding events as it directly observes the effect of the ligand on the protein.[18][19]

  • Using isotopically labeled protein allows for the specific observation of protein signals, reducing interference from the fragment signals.[19]

Protocol 3: Orthogonal Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to validate hits by measuring changes in protein thermal stability upon ligand binding.[22][23][24][25]

Objective: To provide orthogonal evidence of 1-Benzofuran-5-carbothioamide binding by observing a change in the protein's melting temperature (Tm).

Materials:

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

  • SYPRO Orange dye.

  • Target protein.

  • 1-Benzofuran-5-carbothioamide.

  • Assay buffer.

Methodology:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reactions containing the target protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentration), and the fragment at various concentrations (e.g., from 1 µM to 500 µM).

    • Include a no-ligand control.

  • Data Acquisition:

    • Heat the plate in the real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate melting curves.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation.

    • A significant increase in Tm (ΔTm) in the presence of the fragment indicates stabilizing binding.

Causality Behind Experimental Choices:

  • SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation. Ligand binding often stabilizes the protein, requiring a higher temperature to unfold, thus increasing the Tm.[23][25]

  • Using an orthogonal method like TSA for hit validation increases confidence that the observed binding is a genuine interaction and not an artifact of the primary screening technique.[26]

Computational Approaches for Fragment Evolution

Once 1-Benzofuran-5-carbothioamide is validated as a binder, computational methods can guide its evolution into a more potent lead compound.[27][28][29][30]

Fragment_Evolution cluster_input Input Data cluster_strategies In Silico Optimization Strategies cluster_output Output Structure High-Resolution Structure (X-ray or NMR) Growing Fragment Growing: Virtual library enumeration Structure->Growing Linking Fragment Linking: Docking of linkers Structure->Linking Merging Fragment Merging: Scaffold hopping Structure->Merging New_Compounds Prioritized list of new compounds for synthesis Growing->New_Compounds Linking->New_Compounds Merging->New_Compounds

Caption: Computational workflow for fragment evolution.

  • Fragment Growing: This strategy involves adding chemical substituents to the core fragment to engage with adjacent pockets in the binding site.[20][31][32] Virtual libraries of analogs of 1-Benzofuran-5-carbothioamide can be generated and docked into the target's active site to predict improved binding affinity.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, computational methods can be used to design linkers that connect the two fragments, often resulting in a significant increase in potency.[3][31][33][34]

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key interaction features can be combined into a single, novel scaffold.[3][31]

Conclusion

1-Benzofuran-5-carbothioamide represents a promising starting point for fragment-based drug discovery campaigns. Its unique chemical features, combining the privileged benzofuran scaffold with the versatile thioamide group, provide opportunities for novel binding interactions. The detailed protocols and workflows presented in these application notes offer a robust framework for researchers to effectively screen, validate, and optimize this fragment, accelerating the path toward the development of novel therapeutics. The integration of biophysical and computational methods is crucial for maximizing the potential of this and other fragments in modern drug discovery.[35]

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Application Notes and Protocols for Cyclization Reactions Involving 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Benzofuran Scaffold in Heterocyclic Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the benzofuran system provides a rich platform for the synthesis of novel heterocyclic compounds with potential therapeutic applications. 1-Benzofuran-5-carbothioamide, in particular, is a versatile building block for the construction of various sulfur and nitrogen-containing heterocycles. The thioamide moiety serves as a reactive handle for a variety of cyclization reactions, leading to the formation of thiazoles, thiadiazoles, and other important heterocyclic systems.

This technical guide provides an in-depth exploration of the cyclization reactions involving 1-Benzofuran-5-carbothioamide. It is designed to equip researchers with the necessary knowledge and practical protocols to synthesize and utilize this key intermediate in the development of novel molecular entities. The following sections will detail the synthesis of the starting material, followed by established cyclization methodologies, mechanistic insights, and step-by-step experimental protocols.

Part 1: Synthesis of the Key Precursor: 1-Benzofuran-5-carbothioamide

A crucial first step in any synthetic endeavor is the efficient preparation of the starting material. 1-Benzofuran-5-carbothioamide can be readily synthesized from the corresponding carboxamide via a thionation reaction, most commonly employing Lawesson's reagent.[2][3]

Reaction Scheme: Thionation of 1-Benzofuran-5-carboxamide

cluster_0 Synthesis of 1-Benzofuran-5-carbothioamide Amide 1-Benzofuran-5-carboxamide Thioamide 1-Benzofuran-5-carbothioamide Amide->Thioamide Thionation Lawesson Lawesson's Reagent Lawesson->Amide Solvent Anhydrous THF or Toluene Solvent->Amide

Caption: Synthesis of 1-Benzofuran-5-carbothioamide.

Protocol 1: Synthesis of 1-Benzofuran-5-carbothioamide

This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent.[4][5]

Materials:

  • 1-Benzofuran-5-carboxamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzofuran-5-carboxamide (1.0 equivalent) in anhydrous THF or toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting amide), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Benzofuran-5-carbothioamide.

ReagentMolar RatioPurpose
1-Benzofuran-5-carboxamide1.0Starting material
Lawesson's Reagent0.5Thionating agent
Anhydrous THF/Toluene-Solvent

Part 2: Cyclization Reactions of 1-Benzofuran-5-carbothioamide

The thioamide functionality of 1-Benzofuran-5-carbothioamide is a versatile precursor for the synthesis of various five-membered heterocycles. The following sections detail two of the most prominent cyclization reactions: the Hantzsch thiazole synthesis and the formation of 1,3,4-thiadiazoles.

Synthesis of 2-Amino-4-substituted-5-(1-benzofuran-5-yl)thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives, involving the reaction of a thioamide with an α-haloketone.[6][7]

cluster_1 Hantzsch Thiazole Synthesis Thioamide 1-Benzofuran-5-carbothioamide Thiazole 2-Amino-4-R-5-(1-benzofuran-5-yl)thiazole Thioamide->Thiazole Haloketone α-Haloketone (R-CO-CH₂-X) Haloketone->Thiazole Solvent Ethanol or DMF Solvent->Thiazole

Caption: Hantzsch synthesis of thiazoles.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

This protocol is based on well-established procedures for the Hantzsch thiazole synthesis.[8]

Materials:

  • 1-Benzofuran-5-carbothioamide

  • Substituted α-haloketone (e.g., 2-bromoacetophenone derivatives)

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate or triethylamine

  • Water

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1-Benzofuran-5-carbothioamide (1.0 equivalent) and the desired α-haloketone (1.0 equivalent) in ethanol or DMF.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Neutralize the mixture with a base such as sodium bicarbonate or triethylamine.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-substituted-5-(1-benzofuran-5-yl)thiazole.

ReagentMolar RatioPurpose
1-Benzofuran-5-carbothioamide1.0Thioamide component
α-Haloketone1.0Ketone component
Ethanol/DMF-Solvent
Sodium bicarbonate/Triethylamine-Base (to neutralize H-X)
Synthesis of 2-Amino-5-(1-benzofuran-5-yl)-1,3,4-thiadiazoles

1,3,4-Thiadiazoles are another important class of heterocycles with diverse biological activities. They can be synthesized from thioamides through cyclization with various reagents, including hydrazonoyl chlorides.[9][10] A common route involves the oxidative cyclization of thiosemicarbazones, which can be formed from the corresponding aldehyde.

cluster_2 1,3,4-Thiadiazole Synthesis Aldehyde 1-Benzofuran-5-carbaldehyde Thiosemicarbazone 1-Benzofuran-5-carbaldehyde thiosemicarbazone Aldehyde->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Thiadiazole 2-Amino-5-(1-benzofuran-5-yl)-1,3,4-thiadiazole Thiosemicarbazone->Thiadiazole Oxidative Cyclization Oxidant e.g., FeCl₃, I₂ Oxidant->Thiadiazole

Caption: Synthesis of 1,3,4-thiadiazoles.

This protocol is based on general methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from aromatic aldehydes.[11] The synthesis of the precursor, 1-Benzofuran-5-carbaldehyde, can be achieved via formylation of 5-bromo-1-benzofuran.

Step A: Synthesis of 1-Benzofuran-5-carbaldehyde thiosemicarbazone

Materials:

  • 1-Benzofuran-5-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-Benzofuran-5-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1.0 equivalent) in warm ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Oxidative Cyclization to 2-Amino-5-(1-benzofuran-5-yl)-1,3,4-thiadiazole

Materials:

  • 1-Benzofuran-5-carbaldehyde thiosemicarbazone

  • Ferric chloride (FeCl₃) or Iodine (I₂)

  • Ethanol or DMF

Procedure:

  • Suspend the thiosemicarbazone from Step A in ethanol or DMF.

  • Add a solution of ferric chloride (or iodine) in the same solvent dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous DMF) to obtain the pure 2-amino-5-(1-benzofuran-5-yl)-1,3,4-thiadiazole.

ReagentMolar RatioPurpose
Step A
1-Benzofuran-5-carbaldehyde1.0Aldehyde component
Thiosemicarbazide1.0Forms thiosemicarbazone
Acetic AcidCatalyticCatalyst
Step B
1-Benzofuran-5-carbaldehyde thiosemicarbazone1.0Precursor for cyclization
Ferric Chloride / IodineStoichiometricOxidizing agent

Conclusion and Future Perspectives

1-Benzofuran-5-carbothioamide is a highly valuable and versatile intermediate for the synthesis of a variety of heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The resulting thiazole and thiadiazole derivatives, bearing the benzofuran moiety, are of significant interest for screening in drug discovery programs, given the established biological importance of these individual heterocyclic systems. Further exploration of other cyclization reactions and the derivatization of the resulting heterocycles will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

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  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

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Application Notes and Protocols for the Biological Evaluation of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The benzofuran nucleus is a prominent heterocyclic scaffold renowned for its diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Its derivatives are integral to numerous natural products and synthetic drugs.[3][4] The incorporation of a thioamide group, an isostere of the amide bond, can significantly modulate a molecule's biological activity. Thioamides are known to exhibit unique physicochemical properties that can enhance target affinity, improve metabolic stability, and confer novel mechanisms of action, such as enzyme inhibition through metal chelation or by acting as bioisosteres for amides in critical biological interactions.[5][6]

1-Benzofuran-5-carbothioamide is a novel chemical entity that combines these two pharmacologically significant motifs. While direct biological data for this specific compound is not extensively available, the known activities of benzofuran-5-carboxamides and other thioamide-containing molecules provide a strong rationale for a comprehensive biological evaluation.[7][8] For instance, various benzofurancarboxamides have demonstrated significant anticancer activity in screenings conducted by the National Cancer Institute (NCI).[7][9] This document provides a structured, multi-tiered approach to systematically investigate the biological potential of 1-Benzofuran-5-carbothioamide, offering researchers a scientifically grounded framework for its initial characterization and subsequent in-depth analysis.

Part 1: Preliminary Characterization and Solubility Assessment

A fundamental first step in the biological evaluation of any new chemical entity is to determine its basic physicochemical properties, particularly its solubility in aqueous and organic solvents. This information is critical for the preparation of stock solutions and for ensuring accurate and reproducible results in subsequent biological assays.

Protocol 1: Solubility Determination

  • Solvent Selection: A panel of common laboratory solvents should be tested, including:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Procedure:

    • Weigh out a small, precise amount of 1-Benzofuran-5-carbothioamide (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If the compound has not fully dissolved, incrementally add more solvent, vortexing after each addition, until complete dissolution is achieved or a maximum volume is reached.

    • Record the volume of solvent required to dissolve the compound and calculate the approximate solubility (e.g., in mg/mL or mM).

    • Repeat for all selected solvents.

  • Causality and Insights: DMSO is often the solvent of choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Solubility in aqueous buffers like PBS and cell culture media is crucial for determining the compound's suitability for direct application in biological systems without the need for organic co-solvents.

Part 2: Primary Biological Screening: A Multi-Faceted Approach

Based on the established activities of the benzofuran and thioamide scaffolds, a primary screening strategy should encompass anticancer, antimicrobial, anti-inflammatory, and antioxidant assays.

Anticancer Activity Evaluation

The strong evidence of anticancer properties in benzofurancarboxamides makes this a priority screening area.[7][9] A preliminary assessment of cytotoxicity against a panel of cancer cell lines is recommended.

Protocol 2: MTT Assay for Cytotoxicity Screening [7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

  • Cell Line Selection: A representative panel of human cancer cell lines should be used, for example:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)

    • A549: Lung carcinoma

    • HeLa: Cervical carcinoma

    • HCT116: Colon carcinoma

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a 2X serial dilution of 1-Benzofuran-5-carbothioamide in culture medium from a concentrated stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start compound_prep Prepare Compound Stock (1-Benzofuran-5-carbothioamide) start->compound_prep cell_culture Culture Cancer Cell Lines start->cell_culture treat_cells Treat Cells with Compound Dilutions compound_prep->treat_cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells seed_cells->treat_cells incubate_48h Incubate (48-72h) treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Susceptibility Testing

Benzofuran derivatives are known to possess broad-spectrum antimicrobial activity.[6][11][12]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [12]

  • Microbial Strain Selection:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Procedure:

    • Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-Benzofuran-5-carbothioamide in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add the prepared microbial inoculum to each well.

    • Controls: Include a positive control (broth with microbes, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ciprofloxacin for bacteria, fluconazole for yeast).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

    • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of benzofurans has been well-documented.[10][13][14] An initial in vitro assessment can be performed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [14]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-Benzofuran-5-carbothioamide for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

    • Measure the absorbance at 540 nm.

    • A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Antioxidant Capacity Evaluation

Benzofuran derivatives have been reported to possess antioxidant properties.[15][16] The DPPH radical scavenging assay is a common primary screening method.

Protocol 5: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [15]

  • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored compound.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • In a 96-well plate, add various concentrations of the test compound.

    • Add a methanolic solution of DPPH to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Assay CategoryRecommended Primary AssayKey Parameters
Anticancer MTT AssayIC₅₀ value against a panel of cancer cell lines
Antimicrobial Broth MicrodilutionMIC value against Gram-positive and Gram-negative bacteria, and yeast
Anti-inflammatory NO Production in MacrophagesInhibition of LPS-induced nitric oxide production
Antioxidant DPPH Radical ScavengingIC₅₀ value for radical scavenging

Part 3: Secondary and Mechanistic Assays

Should the primary screening yield promising results in any of the above categories, more in-depth mechanistic studies should be pursued.

Apoptosis Induction Assay (for Anticancer Activity)

If 1-Benzofuran-5-carbothioamide shows significant cytotoxicity, it is important to determine if cell death occurs via apoptosis.

Protocol 6: Caspase-3/7 Activity Assay [7]

  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.

  • Procedure:

    • Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells to release their contents.

    • Add a luminogenic or fluorogenic substrate for caspase-3/7.

    • Measure the luminescence or fluorescence, which is proportional to caspase activity.

Enzyme Inhibition Assays (Thioamide-Specific)

The thioamide moiety is known to interact with and inhibit certain enzymes, particularly metalloenzymes.[6]

Protocol 7: Tyrosinase Inhibition Assay [1]

  • Principle: Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Its inhibition is relevant for hyperpigmentation disorders.

  • Procedure:

    • In a 96-well plate, mix mushroom tyrosinase with various concentrations of the test compound in a phosphate buffer (pH 6.8).

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding L-DOPA as a substrate.

    • Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm over time.

    • Kojic acid can be used as a positive control inhibitor.

Protocol 8: Peroxidase Inhibition Assay [13]

  • Principle: Peroxidases are heme-containing enzymes involved in various physiological and pathological processes.

  • Procedure:

    • In a 96-well plate, incubate horseradish peroxidase (HRP) with various concentrations of the test compound.

    • Initiate the reaction by adding a substrate (e.g., guaiacol) and hydrogen peroxide (H₂O₂).

    • Measure the formation of the colored product (tetraguaiacol) by monitoring the absorbance at 470 nm.

Logical Flow for Biological Evaluation

biological_evaluation_flow cluster_start cluster_primary Primary Screening cluster_secondary Secondary/Mechanistic Assays start 1-Benzofuran-5-carbothioamide solubility Solubility & Stability Assessment start->solubility anticancer Anticancer (MTT Assay) solubility->anticancer antimicrobial Antimicrobial (MIC Assay) solubility->antimicrobial antiinflammatory Anti-inflammatory (NO Assay) solubility->antiinflammatory antioxidant Antioxidant (DPPH Assay) solubility->antioxidant apoptosis Apoptosis Assay (Caspase-3/7) anticancer->apoptosis If Active enzyme_inhibition Enzyme Inhibition (Tyrosinase, Peroxidase) antimicrobial->enzyme_inhibition If Active

Caption: Hierarchical workflow for the biological evaluation of 1-Benzofuran-5-carbothioamide.

Conclusion

This document provides a comprehensive and scientifically-grounded framework for the initial biological characterization of 1-Benzofuran-5-carbothioamide. By systematically evaluating its anticancer, antimicrobial, anti-inflammatory, and antioxidant potential, researchers can efficiently identify its most promising therapeutic applications. The provided protocols are designed to be robust and reproducible, and the tiered approach ensures a logical progression from broad screening to more focused mechanistic studies. The unique combination of the benzofuran scaffold and the thioamide functional group makes this compound a compelling candidate for drug discovery efforts.

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Incorporation of 1-Benzofuran-5-carbothioamide into metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 1-Benzofuran-5-carbothioamide into Metal Complexes

Executive Summary & Scientific Rationale

The incorporation of 1-Benzofuran-5-carbothioamide (CAS 499770-74-0) into transition metal complexes represents a strategic approach in medicinal inorganic chemistry. The benzofuran scaffold is a pharmacophore with established anticancer and antimicrobial properties, while the carbothioamide moiety (


) acts as a versatile soft-donor ligand.

Mechanistic Insight: Unlike oxygen-donor ligands, the sulfur atom in the thioamide group allows for strong coordination with soft and borderline Lewis acids (e.g., Pt(II), Pd(II), Cu(II), Ru(II)). Upon complexation, the ligand often undergoes thione-thiol tautomerization, leading to the formation of stable chelate rings that enhance lipophilicity and cellular uptake—critical factors for cytotoxicity and DNA intercalation.

Ligand Synthesis Protocol

Before complexation, the ligand must be synthesized in high purity. Commercial availability is limited; therefore, we recommend the thionation of 1-benzofuran-5-carbonitrile .

Reaction Pathway


Detailed Methodology (Magnesium-Mediated Thionation)

Rationale: This method avoids the use of toxic gaseous


 and provides higher yields than Lawesson’s reagent for primary thioamides.

Reagents:

  • 1-Benzofuran-5-carbonitrile (1.0 eq)

  • Sodium hydrosulfide hydrate (

    
    ) (2.0 eq)
    
  • Magnesium chloride hexahydrate (

    
    ) (1.0 eq)
    
  • Solvent: Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 1-benzofuran-5-carbonitrile in 20 mL of DMF in a round-bottom flask.

  • Activation: Add 10 mmol of

    
    . The 
    
    
    
    ion activates the nitrile group via Lewis acid coordination.
  • Thionation: Add 20 mmol of

    
    . The mixture will turn green/yellow.
    
  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot will disappear, and a more polar thioamide spot will appear.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove salts, and recrystallize from ethanol/water (9:1).

  • Validation:

    • IR: Look for disappearance of

      
       stretch (
      
      
      
      ) and appearance of
      
      
      bands (
      
      
      ).

Metal Complexation Protocol

This protocol describes the synthesis of bis(ligand) complexes of type


 or 

depending on the deprotonation state.

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1][2][3]

Experimental Workflow

Reagents:

  • Ligand: 1-Benzofuran-5-carbothioamide (2.0 mmol)

  • Metal Salt:

    
     (1.0 mmol)
    
  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of hot absolute ethanol (

    
    ). Ensure complete dissolution.
    
  • Metal Addition: Dropwise add a solution of 1.0 mmol metal chloride dissolved in 10 mL ethanol to the hot ligand solution.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Observation: A color change indicates complex formation (e.g., Cu: Green/Brown; Co: Blue/Pink; Ni: Green).

  • pH Adjustment (Critical):

    • For Neutral Ligands (Thione form): No base required.

    • For Anionic Ligands (Thiolate form): Add sodium acetate (buffered to pH 6–7) to facilitate deprotonation of the thioamide

      
      .
      
  • Isolation: Cool the mixture to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation and cool overnight at

    
    .
    
  • Washing: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (to remove unreacted ligand). Dry in vacuo over

    
    .
    

Structural Characterization & Data Interpretation

Trustworthy characterization relies on identifying the coordination mode (Monodentate S-donor vs. Bidentate N,S-donor).

Spectroscopic Validation Table
TechniqueParameterObservation in Free LigandObservation in ComplexInterpretation
FT-IR


Shift to lower freq (

)
Indicates Sulfur coordination (weakening of C=S bond).
FT-IR


Shift to higher freqIncreased double bond character due to thione-thiol tautomerism.
FT-IR


Present or AbsentPresent: Neutral monodentate mode.Absent: Deprotonated bidentate mode.
UV-Vis d-d transitionN/A

bands
Confirms metal geometry (e.g., Octahedral vs. Tetrahedral).
NMR

(Thioamide)
Broad singlet

Shifted or VanishedConfirming deprotonation or coordination environment.

Visualization of Workflows and Pathways

Figure 1: Synthesis and Coordination Logic

G Start 1-Benzofuran-5-carbonitrile Ligand 1-Benzofuran-5-carbothioamide (Ligand) Start->Ligand Thionation Reagent NaSH / MgCl2 (DMF, RT) Reagent->Ligand Complex_Neutral Neutral Complex [M(L)2Cl2] (S-Coordination) Ligand->Complex_Neutral Reflux (EtOH) Complex_Anionic Anionic Complex [M(L-H)2] (N,S-Chelation) Ligand->Complex_Anionic Reflux + NaOAc (Base) MetalSalt MCl2 (Cu, Ni, Co, Zn) MetalSalt->Complex_Neutral MetalSalt->Complex_Anionic

Caption: Synthetic pathway from nitrile precursor to neutral or anionic metal complexes depending on pH conditions.

Figure 2: Biological Mechanism of Action

Bio Complex Benzofuran-Metal Complex Uptake Cellular Uptake (Lipophilicity) Complex->Uptake Passive Diffusion Target1 DNA Intercalation (Benzofuran Planarity) Uptake->Target1 Nucleus Target2 Oxidative Stress (Redox Active Metal) Uptake->Target2 Cytosol/Mitochondria Apoptosis Apoptosis / Cell Death Target1->Apoptosis Replication Block Target2->Apoptosis ROS Generation

Caption: Proposed pharmacological mechanism: The benzofuran moiety aids DNA intercalation while the metal center generates ROS.

Biological Assay Protocols (Application)

To validate the utility of these complexes, the following assays are standard requirements for drug development data packages.

A. DNA Binding Assay (UV-Vis Titration)

Purpose: To determine the binding constant (


) of the complex with CT-DNA.
  • Preparation: Prepare a

    
     solution of the metal complex in Tris-HCl buffer (pH 7.2).
    
  • Titration: Add incremental amounts (

    
    ) of CT-DNA to the complex solution.
    
  • Measurement: Record absorption spectra (

    
    ) after each addition.
    
  • Analysis: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift), which indicate intercalation of the planar benzofuran ring between DNA base pairs.

B. In Vitro Cytotoxicity (MTT Assay)

Purpose: Calculate


 values against cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the complex at varying concentrations (

    
    ) dissolved in DMSO (
    
    
    
    final conc).
  • Incubation: Incubate for 48h at

    
    .
    
  • Development: Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

References

  • Miyazaki, T., et al. (2022).[2] Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II). Molecules. Retrieved from [Link]

  • Qurban, A., et al. (2022). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay. Arabian Journal of Chemistry. Retrieved from [Link]

  • Halli, M. B., et al. (2014). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Indian Journal of Applied Research. Retrieved from [Link]

  • Galal, S. A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzofuran-5-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzofuran-5-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of thioamides, a critical functional group in many pharmacologically active molecules.[1] The benzofuran scaffold itself is a privileged structure in drug discovery, known for a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common challenges and systematically improve your reaction yields.

Troubleshooting Guide: Navigating Your Synthesis

The synthesis of 1-Benzofuran-5-carbothioamide can be approached via two primary routes, each with its own set of potential challenges. This guide is structured to address specific issues you might encounter along these pathways.

Workflow Overview: Synthetic Pathways

The two most common pathways starting from the commercially available 1-Benzofuran-5-carbonitrile are outlined below. Pathway A, the two-step route via the amide intermediate, often provides better control and higher overall purity, while Pathway B offers a more direct, one-pot conversion.

Synthesis_Pathways cluster_0 Pathway A: Two-Step Route cluster_1 Pathway B: Direct Conversion A_Start 1-Benzofuran-5-carbonitrile A_Mid 1-Benzofuran-5-carboxamide A_Start->A_Mid Step 1: Controlled Hydrolysis A_End 1-Benzofuran-5-carbothioamide A_Mid->A_End Step 2: Thionation B_Start 1-Benzofuran-5-carbonitrile B_End 1-Benzofuran-5-carbothioamide B_Start->B_End Direct Thionation

Caption: Primary synthetic routes to 1-Benzofuran-5-carbothioamide.

Pathway A: Troubleshooting the Two-Step Synthesis

Step 1: Controlled Hydrolysis of 1-Benzofuran-5-carbonitrile to 1-Benzofuran-5-carboxamide

The primary challenge in this step is preventing over-hydrolysis to the corresponding carboxylic acid.[5] While both acidic and basic conditions can effect this transformation, basic hydrolysis using hydrogen peroxide is often milder and easier to control.[6]

  • Question: My hydrolysis reaction yields a significant amount of 1-benzofuran-5-carboxylic acid, lowering the amide yield. How can I prevent this?

    Answer: Over-hydrolysis occurs because the amide intermediate is also susceptible to hydrolysis under the reaction conditions, sometimes even more so than the starting nitrile.[5] To stop the reaction at the amide stage, you must use milder conditions.

    • Causality & Solution: Harsh conditions (e.g., strong acid/base with prolonged heating) will drive the reaction to the carboxylic acid.[7] The use of an alkaline solution of hydrogen peroxide (the Radziszewski reaction) is a highly effective method for the selective conversion of nitriles to amides.[6] The hydroperoxide anion (OOH⁻) is a potent nucleophile that attacks the nitrile carbon, and the subsequent steps proceed under conditions that are not harsh enough to promote significant amide hydrolysis.

    • Recommended Protocol Adjustment: Switch from conventional acid/base hydrolysis to Urea-Hydrogen Peroxide (UHP) in an alkaline solution. UHP is a stable, solid source of H₂O₂, making it safer and easier to handle.[6] Carefully monitor the reaction by Thin Layer Chromatography (TLC) and stop it as soon as the starting nitrile is consumed.

  • Question: The hydrolysis is very slow or stalls completely. What is causing this?

    Answer: Incomplete conversion can be due to insufficient activation of the nitrile group or poor reagent solubility.

    • Causality & Solution: The nitrile carbon is only moderately electrophilic. For a weak nucleophile like water to attack, the nitrile often requires protonation to increase its electrophilicity.[8] If using a base-catalyzed method, ensure the base is strong enough and the temperature is adequate, without being so high that it promotes over-hydrolysis. Poor solubility of the benzofuran starting material in a purely aqueous medium can also hinder the reaction.

    • Recommended Protocol Adjustment:

      • Solvent System: Use a co-solvent system like ethanol/water or THF/water to ensure the substrate is fully dissolved.

      • Temperature Control: If using the alkaline peroxide method, gently heat the reaction to 40-50°C. Avoid aggressive refluxing.

      • Reagent Stoichiometry: Ensure an adequate excess of hydrogen peroxide is used (typically 2-3 equivalents).

Step 2: Thionation of 1-Benzofuran-5-carboxamide

This step typically employs a thionating agent like Lawesson's Reagent (LR).[9] Common issues include incomplete reactions, difficult purification, and the formation of side products.

  • Question: My thionation reaction with Lawesson's Reagent (LR) gives a low yield, and I recover a lot of starting amide. How can I drive the reaction to completion?

    Answer: Low conversion is typically due to insufficient temperature, poor quality of the Lawesson's Reagent, or a suboptimal solvent choice.

    • Causality & Solution: Lawesson's Reagent exists as a stable dimer that must first dissociate at elevated temperatures into a reactive dithiophosphine ylide monomer.[10][11] This monomer is the active thionating species. If the temperature is too low, this equilibrium favors the unreactive dimer, and the reaction will not proceed efficiently. The reaction is generally fastest for electron-rich carbonyls; amides are excellent substrates.[9]

    • Recommended Protocol Adjustment:

      • Temperature is Key: Ensure the reaction is heated to reflux in a high-boiling-point, anhydrous solvent like toluene (b.p. 111°C) or dioxane (b.p. 101°C). Nonpolar solvents like toluene are often preferred.[12]

      • Check Reagent Quality: Lawesson's Reagent can degrade upon exposure to moisture, leading to reduced activity.[11] Use a fresh bottle or a properly stored reagent. A yellowish, free-flowing powder is indicative of good quality.

      • Stoichiometry: While 0.5 equivalents of the LR dimer (which provides 1.0 equivalent of the reactive monomer) is theoretically sufficient, using a slight excess (0.55 - 0.6 eq) can help drive the reaction to completion.

  • Question: The purification of my crude 1-Benzofuran-5-carbothioamide is difficult. I see multiple spots on TLC, and my column chromatography yields are poor.

    Answer: Purification challenges arise from phosphorus-containing byproducts of Lawesson's Reagent, which can be difficult to separate from the desired thioamide.

    • Causality & Solution: The thionation reaction produces a stable oxothiophosphine byproduct which is often polar and can co-elute with the product.[10] Additionally, unreacted Lawesson's Reagent and its decomposition products can complicate the purification.

    • Recommended Protocol Adjustment:

      • Aqueous Workup: After cooling the reaction, some phosphorus byproducts can be hydrolyzed by washing the organic layer with a saturated NaHCO₃ solution followed by brine.

      • Precipitation/Trituration: Often, the desired thioamide is less soluble than the byproducts in certain solvent systems. Try triturating the crude solid with a solvent like diethyl ether or a hexane/ethyl acetate mixture to wash away impurities. The pure thioamide may precipitate out upon cooling.

      • Optimized Chromatography: Use a solvent system with a gradient polarity for column chromatography. A common system is a gradient from hexane to ethyl acetate. Dry loading the crude material onto silica can also improve separation.

Pathway B: Troubleshooting the Direct Nitrile to Thioamide Conversion

This route is attractive for its atom economy but can be challenging. Methods include using H₂S gas, sodium hydrosulfide, or Lawesson's reagent directly.[13][14][15]

  • Question: I am attempting a direct conversion of the nitrile using H₂S, but the reaction is inefficient and hazardous.

    Answer: The direct reaction of nitriles with hydrogen sulfide often requires high temperatures and pressures, and H₂S is highly toxic.[16] More modern, convenient methods are available.

    • Causality & Solution: The direct addition of H₂S to a nitrile is mechanistically challenging and requires significant activation. A more practical approach is the Willgerodt-Kindler reaction, which uses elemental sulfur and a secondary amine (like morpholine) to generate the thioamide in situ.[17] This method is often more efficient and avoids the direct handling of H₂S gas. Microwave-assisted protocols can dramatically shorten reaction times.[17]

    • Recommended Protocol Adjustment: Consider switching to a microwave-assisted Willgerodt-Kindler reaction. A typical procedure involves mixing the nitrile, elemental sulfur, and morpholine and irradiating in a sealed microwave vessel.[17] This often leads to high yields in minutes rather than hours.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism of thionation using Lawesson's Reagent?

    A1: The mechanism is a two-step process analogous to the Wittig reaction.[18] First, the LR dimer dissociates in solution to form two equivalents of the reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered ring intermediate called an oxathiaphosphetane. This intermediate then undergoes cycloreversion, breaking the P-S and C-O bonds and forming a new P=O and C=S bond. The formation of the very stable phosphorus-oxygen double bond is the primary driving force for the reaction.[10][18]

    Lawesson_Mechanism LR_Dimer Lawesson's Reagent (Dimer) P-S Ring LR_Monomer Reactive Ylide (Monomer) R-P(=S)S LR_Dimer->LR_Monomer Heat (Dissociation) Intermediate Oxathiaphosphetane Intermediate 4-Membered Ring LR_Monomer->Intermediate [2+2] Cycloaddition Amide 1-Benzofuran-5-carboxamide C=O Amide->Intermediate [2+2] Cycloaddition Product 1-Benzofuran-5-carbothioamide C=S Intermediate->Product Cycloreversion (Rate-Limiting) Byproduct P=O Byproduct Intermediate->Byproduct Cycloreversion (Rate-Limiting)

    Caption: Mechanism of thionation using Lawesson's Reagent.

  • Q2: How should I handle and dispose of Lawesson's Reagent and its byproducts safely?

    A2: Lawesson's Reagent and its byproducts are malodorous and can release toxic hydrogen sulfide (H₂S) upon contact with water or acid.[11] Always handle LR in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For disposal, quench any residual reagent and contaminated glassware with an excess of sodium hypochlorite (household bleach).[11] This oxidizes the phosphorus-sulfur compounds to less odorous and less toxic phosphate and sulfate salts.

  • Q3: Are there any modern, odorless alternatives to Lawesson's Reagent?

    A3: Yes, the development of more user-friendly thionating agents is an active area of research. One promising alternative is a recently developed phosphorus sulfide-based reagent that is air-stable, odorless, and does not release H₂S upon hydrolysis.[12] These next-generation reagents offer similar or even superior reactivity with a significantly improved safety and handling profile, making them ideal for both lab-scale and industrial applications.[12]

  • Q4: What is the best way to monitor the progress of my thionation reaction?

    A4: Thin Layer Chromatography (TLC) is the most effective method. Co-spot your starting material (amide) alongside the reaction mixture on the TLC plate. The thioamide product is typically less polar than the starting amide, so it will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has completely disappeared. Use a UV lamp for visualization, as both the benzofuran amide and thioamide are UV-active.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Benzofuran-5-carboxamide from Nitrile

This protocol uses a mild and selective urea-hydrogen peroxide method.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Benzofuran-5-carbonitrile (1.0 eq), ethanol (approx. 0.5 M solution), and ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add Urea-Hydrogen Peroxide (UHP, 3.0 eq) to the stirring suspension.

  • Reaction: Heat the mixture to a gentle reflux (or maintain at 50-60°C) and stir. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the salts and filter off the resulting precipitate.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield pure 1-Benzofuran-5-carboxamide.

Protocol 2: Thionation using Lawesson's Reagent

This protocol provides a robust method for converting the amide to the target thioamide.[10]

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-Benzofuran-5-carboxamide (1.0 eq) in anhydrous toluene (approx. 0.2 M solution).

  • Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 110°C). The solution may turn from colorless to yellow or orange. Monitor the reaction by TLC until the starting amide is fully consumed (typically 3-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc). Combine the fractions containing the product and remove the solvent under reduced pressure to yield 1-Benzofuran-5-carbothioamide.

Data Summary: Impact of Conditions on Thionation Yield

The choice of reaction parameters is critical for maximizing yield. The following table summarizes key variables and their expected impact.

ParameterCondition 1Condition 2Rationale & Expected Outcome
Solvent THF (Reflux, 66°C)Toluene (Reflux, 111°C)Higher temperature in toluene promotes faster dissociation of the LR dimer, leading to higher conversion and yield.[12]
LR Stoichiometry 0.45 eq0.55 eqSub-stoichiometric amounts may lead to incomplete reaction. A slight excess ensures all amide is consumed.
Atmosphere AirNitrogen / ArgonLawesson's Reagent is sensitive to moisture. An inert atmosphere prevents degradation and improves reproducibility.[19]
Workup Direct ChromatographyAqueous Wash -> ChromatographyAn aqueous wash (e.g., NaHCO₃) can remove some polar phosphorus byproducts, simplifying the subsequent chromatography.

Troubleshooting Logic Diagram

Use this flow chart to systematically diagnose and resolve low-yield issues during the thionation step.

Troubleshooting_Thionation StartNode Low Yield in Thionation Step CheckNode1 What is the major component? StartNode->CheckNode1 Analyze TLC of crude product CheckNode CheckNode ProblemNode ProblemNode SolutionNode SolutionNode ProblemNode1 ProblemNode1 CheckNode1->ProblemNode1 Unreacted Starting Material ProblemNode2 ProblemNode2 CheckNode1->ProblemNode2 Multiple Side Products ProblemNode3 ProblemNode3 CheckNode1->ProblemNode3 Product Streak / Poor Separation CheckNode2 Reaction Conditions? ProblemNode1->CheckNode2 Potential Causes Solution1 Switch to higher boiling solvent (Toluene) Ensure vigorous reflux CheckNode2->Solution1 Temp too low Solution2 Use fresh, dry Lawesson's Reagent CheckNode2->Solution2 Bad Reagent Solution3 Increase reaction time Monitor by TLC until completion CheckNode2->Solution3 Time too short CheckNode3 Reaction Conditions? ProblemNode2->CheckNode3 Potential Causes Solution4 Reduce temperature slightly or monitor carefully to stop at completion CheckNode3->Solution4 Temp too high/ Reaction too long Solution5 Use anhydrous solvent Run under inert atmosphere (N2) CheckNode3->Solution5 Wet Solvent Solution6 Perform aqueous wash before column Optimize TLC solvent system Triturate crude product ProblemNode3->Solution6 Purification Issue

Caption: A logical guide for troubleshooting low yields in the thionation step.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link][18]

  • Organic Chemistry Tutor. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link][20]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link][11]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link][8]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link][5]

  • Taylor & Francis Online. (2006). Microwave-Assisted Conversion of Nitriles to Thioamides in Solvent-Free Condition. Retrieved from [Link][17]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link][21]

  • Scribd. (2009). Efficient Thioamide Synthesis from Nitriles. Retrieved from [Link][13]

  • Royal Society of Chemistry. (n.d.). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Retrieved from [Link][14]

  • MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link][15]

  • National Institutes of Health. (n.d.). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Retrieved from [Link][22]

  • National Institutes of Health. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US2421031A - Process for synthesis of thioamides. Retrieved from [16]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • ResearchGate. (2015). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link][1]

  • ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Retrieved from [Link][12]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Retrieved from [Link][19]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link][2]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link][3]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link][4]

Sources

Technical Support Center: Optimizing Lawesson's Reagent Stoichiometry for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the application of Lawesson's Reagent (LR) in the synthesis of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to efficiently convert carbonyl functionalities on a benzofuran scaffold to the corresponding thiocarbonyls. We will move beyond generic protocols to address the specific challenges and nuances of working with this important heterocyclic motif.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of Lawesson's reagent in the context of benzofuran chemistry.

Q1: What is the active species of Lawesson's reagent and how does it react with a carbonyl group?

A1: Lawesson's reagent, a dimeric structure, exists in equilibrium in solution with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[1][2] This ylide is the active thionating agent. The reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl group of the benzofuran derivative to form a four-membered thiaoxaphosphetane intermediate.[3][4] The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl and a stable, six-membered phosphorus-oxygen ring byproduct.[2][3] This mechanism is analogous to the well-known Wittig reaction.[3][5]

Q2: What is the typical starting stoichiometry for a thionation reaction on a benzofuran derivative?

A2: For a typical thionation of a single carbonyl group, a stoichiometric amount of Lawesson's reagent is theoretically 0.5 equivalents, as the dimeric reagent contains two reactive P=S moieties.[6] However, in practice, it is common to start with a slight excess, typically 0.55 to 0.6 equivalents , to drive the reaction to completion.[4][7] For substrates that are less reactive or sterically hindered, a larger excess may be required, but this can complicate purification.[7] It is always recommended to monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.[7]

Q3: How does the electronic nature of the benzofuran ring affect the reaction?

A3: The rate of thionation is generally faster for more electron-rich carbonyls.[1] Therefore, the position of the carbonyl group on the benzofuran ring and the presence of other substituents will influence reactivity. An electron-donating group on the benzofuran ring will increase the electron density of the carbonyl oxygen, making it more nucleophilic and accelerating the initial attack on the dithiophosphine ylide. Conversely, electron-withdrawing groups may slow the reaction, potentially requiring higher temperatures, longer reaction times, or a greater excess of Lawesson's reagent.

Q4: Can Lawesson's reagent react with other functional groups on my benzofuran derivative?

A4: Yes, while LR is primarily used for carbonyls, it can react with other functional groups. The general order of reactivity is amides > ketones > esters.[3][8] Esters are significantly less reactive and may require more forcing conditions.[2][3] Alcohols can also be converted to thiols in some cases.[1][9] It is crucial to consider all functional groups present on your benzofuran substrate when planning your synthesis to avoid unintended side reactions. This chemoselectivity can sometimes be exploited; for example, an amide can often be selectively thionated in the presence of an ester.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the thionation of benzofuran derivatives.

Issue 1: Incomplete Conversion or Low Yield

Your reaction stalls, and TLC analysis shows significant remaining starting material even after prolonged reaction time.

Potential Causes & Solutions

Potential Cause Troubleshooting & Optimization Steps Scientific Rationale
Insufficient Reagent Increase the equivalents of Lawesson's reagent incrementally, for example, from 0.55 eq. to 0.7 eq. or higher.For less reactive carbonyls (e.g., esters or sterically hindered ketones on the benzofuran core), a higher concentration of the active ylide species is needed to drive the equilibrium towards the product.[7]
Sub-optimal Reaction Conditions Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from THF to Toluene or Xylene) and ensure reflux.[2][10] Alternatively, microwave irradiation can significantly reduce reaction times and improve yields.[2][10]The dissociation of the LR dimer into the active monomer is temperature-dependent. Higher temperatures increase the concentration of the reactive species and provide the necessary activation energy.[5]
Moisture in the Reaction Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).Moisture readily reacts with Lawesson's reagent, hydrolyzing it and reducing its efficacy. This also leads to the formation of foul-smelling hydrogen sulfide.[1][7]
Experimental Protocol: Optimizing for a Sluggish Reaction
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add your benzofuran starting material (1.0 eq.).

  • Solvent & Reagent Addition: Add anhydrous toluene (sufficient to dissolve the substrate at reflux). Begin stirring and add Lawesson's reagent (start with 0.6 eq.).

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 111 °C). Monitor the reaction progress every hour using TLC.

  • Troubleshooting Step: If after 2-3 hours, less than 50% of the starting material is consumed, cautiously add another portion of Lawesson's reagent (0.2 eq.) to the refluxing mixture.

  • Completion: Continue heating at reflux until the starting material is no longer visible by TLC.

Issue 2: Difficult Purification and Byproduct Contamination

The crude product is an oil or solid that is difficult to purify by column chromatography, often co-eluting with phosphorus-containing impurities.

Cause & Solution

The primary challenge in Lawesson's reagent reactions is the removal of the six-membered phosphorus-containing byproduct (structure A in the diagram below).[11][12] This byproduct often has a polarity similar to the desired thionated product, making chromatographic separation tedious and inefficient.[10][11]

The most effective solution is to chemically modify this byproduct before purification. By refluxing the crude reaction mixture with an alcohol, such as ethanol or ethylene glycol, the byproduct is converted into more polar, water-soluble or easily separable thiophosphonates.[11][13]

Workflow for Improved Product Purification

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification & Isolation A 1. Benzofuran Derivative + Lawesson's Reagent in Toluene B 2. Reflux until SM is consumed (Monitor by TLC) A->B C 3. Cool Reaction Mixture to RT B->C D 4. Add Ethylene Glycol (excess) C->D E 5. Heat at 95°C for 2-4h D->E F 6. Aqueous Workup (Phase Separation) E->F G 7. Dry Organic Layer & Remove Solvent F->G H 8. Purify by Recrystallization or Chromatography G->H I 9. Isolated Thio-Benzofuran H->I

Caption: Workflow for improved purification.

Experimental Protocol: Chromatography-Free Workup (Scale-Up)

This protocol is adapted from an efficient procedure developed by Wu et al.[11][13]

  • Reaction Completion: Once the thionation reaction in toluene is complete (as monitored by TLC), cool the mixture to room temperature.

  • Byproduct Quench: Add an excess of ethylene glycol to the reaction flask (e.g., for a 0.1 mol scale reaction, add 50-100 mL).

  • Heating: Heat the biphasic mixture to 95-100 °C and stir vigorously for 2-8 hours. Monitor the disappearance of the phosphorus byproduct spot on TLC (it is often visible near the solvent front).

  • Workup: Cool the mixture and transfer it to a separatory funnel. Separate the toluene layer. The ethylene glycol layer now contains the decomposed byproducts.

  • Extraction: Wash the toluene layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly cleaner.

  • Final Purification: The resulting product can often be purified by simple recrystallization or a much less demanding column chromatography.

Reaction Mechanism & Troubleshooting Logic

Understanding the underlying processes is key to effective troubleshooting.

Thionation Mechanism with Lawesson's Reagent

G LR_Dimer Lawesson's Reagent (Dimer) LR_Ylide Reactive Ylide (R-PS₂) LR_Dimer->LR_Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate LR_Ylide->Intermediate [2+2] Cycloaddition Carbonyl Benzofuran Carbonyl (C=O) Carbonyl->Intermediate Product Thio-Benzofuran (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct (Structure A) Intermediate->Byproduct

Caption: Reaction mechanism of thionation.

Troubleshooting Decision Flowchart

G Start Start Reaction Monitor Monitor by TLC: Is Starting Material (SM) Consumed? Start->Monitor Troubleshoot_Reaction Potential Causes: - Insufficient LR - Low Temperature - Moisture Present Monitor->Troubleshoot_Reaction No Workup Proceed to Workup (with Alcohol Quench) Monitor->Workup Yes Optimize_Reaction Action: - Add more LR - Increase Temperature - Use Anhydrous Conditions Troubleshoot_Reaction->Optimize_Reaction Optimize_Reaction->Monitor Check_Yield Is Isolated Yield Acceptable? Workup->Check_Yield Troubleshoot_Purification Potential Causes: - Byproduct Co-elution - Product Decomposition Check_Yield->Troubleshoot_Purification No End Success! Check_Yield->End Yes Optimize_Purification Action: - Ensure Alcohol Quench is Complete - Use Chromatography-Free Method - Re-evaluate Reaction Temp/Time Troubleshoot_Purification->Optimize_Purification Optimize_Purification->Start Re-run Experiment

Caption: Troubleshooting decision flowchart.

References

  • Jasmine, G., & Jasmone, A. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Lawesson's reagent. Wikipedia. [Link]

  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]

  • Reddit r/Chempros. (2025). How to remove the side product of the Lawesson reagent? Reddit. [Link]

  • Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Hu, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. [Link]

  • Zhang, H., et al. (2021). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications. [Link]

  • Taylor & Francis Online. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. [Link]

  • Eychenne, V., & Moulongui, Z. (2001). Convenient Thionation of Triglycerides with Lawesson's Reagent. JAOCS, 78(3), 229-232. [Link]

  • Anjaiah, S., et al. (n.d.). Reaction of 6-Arylidene-2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones and 4-Arylidene-1,2,3,4-tetrahydro-1-tosyl [b] benzazepin-5-ones with Lawesson's reagent. Indian Journal of Chemistry. [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]

  • ResearchGate. (2021). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. ResearchGate. [Link]

  • Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Kayukova, L. A. (2022). Modification of organic compounds with Lawesson's reagent. Chemistry of Heterocyclic Compounds. [Link]

  • Reddit r/Chempros. (2021). Anybody worked with Lawesson's reagent? Reddit. [Link]

Sources

Recrystallization solvents for 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Benzofuran-5-carbothioamide

Executive Summary

Recrystallizing 1-Benzofuran-5-carbothioamide requires balancing the solubility of the lipophilic benzofuran core with the polar, thermally labile thioamide moiety. Unlike stable amides, thioamides are prone to hydrolysis (releasing H₂S) and oxidative desulfurization.

This guide provides a validated solvent selection strategy, specific troubleshooting for "oiling out," and protocols to maintain the integrity of the C=S bond during purification.

Part 1: Solvent Selection Logic (The "Why")

The choice of solvent is dictated by the "Solubility-Stability Paradox" : You need high heat to dissolve the aromatic ring, but high heat accelerates thioamide decomposition.

Primary Solvent Recommendations
Solvent SystemCompositionApplication CaseRisk Profile
Ethanol / Water 95:5 to 80:20 (v/v)Standard Purity (>90%). Best balance for removing polar impurities (salts) and non-polar byproducts.Low. Ethanol boils at 78°C, minimizing thermal stress.
Ethyl Acetate / Heptane Gradient (Start 1:1)Lipophilic Impurities. Use if the crude contains unreacted benzofuran starting materials.Medium. Requires careful addition of Heptane to avoid oiling out.
Toluene 100%High-Melting Impurities. Only use if the product MP is >110°C and other solvents fail.High. High boiling point (110°C) increases desulfurization risk.

Critical Note: Avoid DMSO or DMF for recrystallization. While they dissolve the compound well, their high boiling points make removal difficult, often leading to "baking" the thioamide into a nitrile during drying.

Part 2: Interactive Troubleshooting (FAQs)

Q1: "My product is coming out as a yellow oil, not crystals. What is happening?"

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The melting point of your solvated product is lower than the boiling point of your solvent, often due to impurities acting as plasticizers.

The Protocol to Fix Oiling Out:

  • Re-dissolve: Heat the mixture until the oil dissolves (add slightly more polar solvent if needed).

  • Seed: Cool to just above the temperature where oiling occurred. Add a seed crystal of pure product.

  • Agitate: Vigorously stir. This prevents oil droplets from coalescing and encourages nucleation on the seed.

  • Slow Cool: Wrap the flask in foil/cotton to cool extremely slowly.

Q2: "I smell rotten eggs (H₂S) during heating. Is this normal?"

Diagnosis: No. This indicates Hydrolysis . Mechanism:


Immediate Action: 
  • Stop heating immediately.

  • Check your solvent pH. Thioamides hydrolyze rapidly in acidic or basic conditions. Ensure your water/ethanol is neutral.

  • Switch to anhydrous solvents (e.g., Dry Ethanol or Anhydrous EtOAc).

Part 3: Decision Logic & Workflows

Workflow 1: Solvent System Selection

Caption: Logic flow for determining the optimal solvent based on crude purity and behavior.

SolventSelection Start Start: Crude 1-Benzofuran-5-carbothioamide SolubilityTest Micro-Scale Solubility Test (10mg in 0.5mL) Start->SolubilityTest CheckEtOH Soluble in boiling EtOH? SolubilityTest->CheckEtOH CheckPurity Is Crude Purity >90%? CheckEtOH->CheckPurity Yes SystemB System B: EtOAc/Heptane (Precipitation) CheckEtOH->SystemB No (Needs non-polar) SystemA System A: Ethanol/Water (Recrystallization) CheckPurity->SystemA Yes CheckPurity->SystemB No (Oily/Sticky) SystemC System C: Toluene (High Temp - Risky) SystemB->SystemC Fails to Crystallize

Workflow 2: Troubleshooting Oiling Out

Caption: Step-by-step intervention when the product separates as a liquid phase.

OilingOutFix Issue Oiling Out Observed Reheat Reheat to Clear Solution Issue->Reheat Adjust Add 5-10% More Polar Solvent (EtOH/EtOAc) Reheat->Adjust Seed Cool to T_cloud point & Add Seed Crystal Adjust->Seed Cool Slow Cool with Vigorous Stirring Seed->Cool

Part 4: Validated Experimental Protocol (SOP)

Objective: Recrystallization of 5.0g Crude Material using Ethanol/Water.

  • Preparation:

    • Place 5.0g of crude 1-Benzofuran-5-carbothioamide in a 100mL Erlenmeyer flask.

    • Prepare 50mL of Ethanol (95%) and heat to boiling on a hot plate/block.

  • Dissolution (The "Minimum Solvent" Rule):

    • Add hot ethanol slowly (5mL portions) to the crude solid while swirling.

    • Keep the mixture near boiling (approx. 75-78°C).

    • Stop adding solvent as soon as the solid dissolves. If a small amount of dark insoluble material remains, this is likely inorganic salt or polymerized impurity.

  • Hot Filtration (Optional but Recommended):

    • If insoluble specks remain, filter the hot solution quickly through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove particulates.

  • Crystallization:

    • Remove from heat.[1]

    • Add warm water (approx. 50-60°C) dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear the turbidity.

    • Allow the flask to cool to room temperature undisturbed.

    • Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the bright yellow/orange crystals using vacuum filtration.

    • Wash the cake with 2 x 5mL of cold Ethanol/Water (50:50).

    • Drying: Dry in a vacuum oven at 40°C max. Do not exceed 50°C to prevent desulfurization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jagodzinski, T. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328.

  • Someswara Rao, C., et al. (1995). Synthesis of 1-Benzofuran Derivatives. Indian Journal of Chemistry, Section B. (General grounding for benzofuran solubility profiles).
  • University of Massachusetts Amherst. (n.d.). Recrystallization Guide. Organic Chemistry Labs.

Sources

Technical Support Center: Hydrolysis of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the hydrolysis of 1-Benzofuran-5-carbothioamide to its corresponding carboxylic acid or amide. It is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. Our approach is rooted in established chemical principles, addressing the inherent stability of the thioamide functional group and the potential sensitivity of the benzofuran core.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolysis of 1-Benzofuran-5-carbothioamide showing low to no conversion to the desired carboxylic acid?

This is the most common challenge and is primarily due to the high chemical stability of the thioamide group. Compared to their oxygen-containing amide counterparts, thioamides are significantly more resistant to both acidic and basic hydrolysis.[1][2] The resonance contribution in the C-N bond of a thioamide is greater, making it less susceptible to nucleophilic attack.[1]

Troubleshooting Steps:

  • Increase Reaction Severity (with caution):

    • Base-Catalyzed: Standard conditions like refluxing with 1M NaOH may be insufficient. Consider using a higher concentration of a stronger base (e.g., 5-10M KOH) and increasing the temperature. Prolonged reaction times (24-72 hours) may be necessary. However, be aware that harsh basic conditions can potentially degrade the benzofuran ring.[3]

    • Acid-Catalyzed: Concentrated mineral acids (e.g., 3-6M H₂SO₄ or HCl) at elevated temperatures are often required. The primary risk here is the acid-catalyzed opening or polymerization of the furan ring, a known instability of this moiety.[3]

  • Employ Promoter Reagents: The hydrolysis of thioamides can be facilitated by the addition of certain metal salts that act as thiophiles ("sulfur-lovers").

    • Mercury(II) Salts: Reagents like HgCl₂ or Hg(OAc)₂ can effectively promote hydrolysis to the corresponding amide under relatively mild conditions.[4] The mercury ion coordinates to the sulfur atom, making the carbonyl carbon more electrophilic and susceptible to attack by water.

    • Gold(III) Salts: Gold(III) bromides have also been shown to catalyze the hydrolysis of thioamides to amides in aqueous solutions.[5][6]

  • Verify Starting Material Integrity: Ensure the 1-Benzofuran-5-carbothioamide starting material is pure and has not degraded during storage. Use techniques like NMR or LC-MS to confirm its identity and purity before starting the reaction.

Troubleshooting Guide

Q2: My reaction mixture is turning dark brown or black, and I'm isolating polymeric material instead of my product. What is happening?

This is a strong indication that the benzofuran ring system is degrading under the reaction conditions. The furan ring is particularly susceptible to decomposition under strong acidic conditions, which can cause protonation and subsequent ring-opening, leading to polymerization.[3] While more stable to base, prolonged exposure to harsh basic conditions can also lead to degradation.

dot

Caption: Acid-catalyzed degradation pathway of the benzofuran ring.

Corrective Actions:

  • Switch to Milder Conditions: If using strong acid, immediately switch to a milder protocol. Consider using a base-catalyzed method or a metal-promoted hydrolysis which can often be performed under less harsh pH conditions.

  • Solvent Choice: The choice of solvent can influence stability. For some furan derivatives, polar aprotic solvents like DMF have been shown to have a stabilizing effect compared to protic solvents like water, which can participate in the degradation pathway.[3]

  • Lower the Temperature: Even with strong reagents, lowering the temperature can sometimes find a kinetic window where hydrolysis proceeds faster than degradation. Monitor the reaction carefully at a lower temperature over a longer period.

Q3: I see a new product by TLC/LC-MS, but it's not the desired carboxylic acid. What could it be?

If you observe a new spot or peak that is not your target product, several side reactions could be occurring.

  • Incomplete Hydrolysis to the Amide: The first stage of hydrolysis yields the corresponding amide (1-Benzofuran-5-carboxamide). Amides themselves require forcing conditions to hydrolyze further to the carboxylic acid.[7] Your intermediate product may be the amide.

  • Formation of 1-Benzofuran-5-carbonitrile: Under certain dehydrating acidic conditions, or via specific intermediates, the thioamide could be converted to the nitrile.

  • Ring-Opened Products: As discussed in Q2, if the benzofuran ring opens, you may form various linear aldehydes, ketones, or carboxylic acids that still contain the thioamide or a derivative thereof.

Diagnostic Workflow:

  • Characterize the Byproduct: Isolate the byproduct using column chromatography or preparative HPLC.

  • Obtain Spectroscopic Data: Use Mass Spectrometry (MS) to get a molecular weight and ¹H and ¹³C NMR to elucidate the structure. An IR spectrum can also be informative (e.g., presence of a nitrile stretch ~2200 cm⁻¹ or an amide carbonyl ~1650 cm⁻¹).

  • Compare with Known Spectra: If you suspect the intermediate is the amide, synthesize a small amount of 1-Benzofuran-5-carboxamide as a standard for comparison.

dot

Troubleshooting_Workflow cluster_analysis Analysis Phase cluster_action Action Phase start Problem Encountered (Low Yield, Degradation, Byproduct) check_purity 1. Confirm Starting Material Purity (NMR, LC-MS) start->check_purity monitor_rxn 2. Monitor Reaction Profile (TLC, HPLC @ multiple time points) check_purity->monitor_rxn id_byproduct 3. Isolate & Characterize Byproducts (MS, NMR) monitor_rxn->id_byproduct if_no_rxn Low/No Conversion? Increase Severity: - Higher Temp - Stronger Acid/Base - Add Metal Promoter (Hg, Au) id_byproduct->if_no_rxn Predominantly Starting Material if_degradation Degradation? Decrease Severity: - Lower Temp - Milder Acid/Base - Change Solvent id_byproduct->if_degradation Polymeric Material or Complex Mixture if_byproduct Byproduct is Amide? - Increase reaction time/severity - Isolate amide as final product id_byproduct->if_byproduct Clean conversion to single byproduct

Caption: Systematic workflow for troubleshooting hydrolysis experiments.

Q4: How can I effectively monitor the reaction progress?

Careful monitoring is crucial to maximize yield and minimize degradation.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives good separation between your starting material, product, and any potential intermediates. Stain with potassium permanganate if spots are not UV-active.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative view of the reaction mixture. Develop a method that resolves the starting thioamide from the target carboxylic acid and the intermediate amide. This allows you to track the disappearance of the reactant and the appearance of products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It not only separates the components but also provides their molecular weights, helping you to tentatively identify intermediates and byproducts in real-time without needing to isolate them first.

Technique Advantage Disadvantage
TLC Fast, inexpensive, good for quick checks.Not quantitative, lower resolution.
HPLC Quantitative, high resolution, accurate.Slower, requires method development.
LC-MS Quantitative, high resolution, provides MW data.Requires specialized equipment.

Recommended Starting Protocols

The following are suggested starting points. Optimization will be required.

Protocol Reagents & Conditions Target Product Key Considerations
A: Basic Hydrolysis 5M aq. KOH, Ethanol (co-solvent), Reflux (100-110°C), 24-48hCarboxylic AcidHigh potential for benzofuran degradation. Monitor closely for discoloration.[3][7]
B: Acidic Hydrolysis 6M aq. H₂SO₄, Dioxane (co-solvent), 80-100°C, 12-24hCarboxylic AcidHigh risk of rapid polymerization. Use with extreme caution.[3]
C: Metal-Promoted Hg(OAc)₂, aq. Acetonitrile, Room Temp to 50°C, 4-12hAmideMilder conditions preserve the benzofuran ring. Product is the amide, not the acid.[4]

References

  • Micallef, J. V., & Satchell, D. P. N. (n.d.). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Micallef, J. V., & Satchell, D. P. N. (n.d.). The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(ii1) Bromides in Aqueous Solution. RSC Publishing.
  • Wikipedia contributors. (n.d.). Thioamide. Wikipedia. [Link]

  • LibreTexts. (2022, July 20). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Patai, S. (Ed.). (1979).
  • Szostak, M., & Shi, S. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. [Link]

  • ResearchGate. (n.d.). Potential challenges when incorporating thioamides into peptide backbones during SPPS. ResearchGate. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. ASM Journals. [Link]

  • Byerly-Duke, J., & VanVeller, B. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Zhang, G., et al. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. [Link]

  • Szostak, M., & Shi, S. (n.d.). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. ChemRxiv.
  • Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters. [Link]

  • Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. [Link]

  • Google Patents. (n.d.). Process for synthesis of thioamides.
  • Various Authors. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • ResearchGate. (2025, October 13). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • J-Stage. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • PubMed. (2010, October 4). Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. PubMed. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • PMC. (n.d.). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. [Link]

  • American Chemical Society. (n.d.). Thioamide modifications of the peptide backbone: Strategies for monitoring, controlling, and inhibiting proteases. American Chemical Society. [Link]

  • PMC. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

  • ResearchGate. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

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Technical Support Center: Purification of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of sulfur impurities from 1-Benzofuran-5-carbothioamide. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the purification and derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sulfur-containing impurities I should be aware of when working with 1-Benzofuran-5-carbothioamide?

When synthesizing or handling 1-Benzofuran-5-carbothioamide, impurities can arise from several sources. These may include unreacted starting materials used in thionation (the conversion of an amide to a thioamide), such as Lawesson's reagent or phosphorus pentasulfide.[1][2] Additionally, side reactions during the synthesis or degradation of the thioamide can lead to the formation of various sulfur-containing byproducts. It is also possible to have elemental sulfur as a residual impurity from some synthetic routes.[3]

Q2: How can I qualitatively and quantitatively assess the presence of sulfur impurities in my sample?

A multi-pronged approach is recommended for the robust detection and quantification of sulfur impurities.

  • Qualitative Assessment:

    • Sodium Fusion Test (Lassaigne's Test): This is a classic chemical test to detect the presence of sulfur in an organic compound. The compound is fused with sodium metal to form sodium sulfide (Na₂S), which can then be identified by adding sodium nitroprusside (turns violet) or lead acetate (forms a black precipitate of PbS).[4]

  • Quantitative and Chromatographic Assessment:

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the purity of your compound. The presence of multiple spots could indicate impurities. Staining with a potassium permanganate solution can sometimes help visualize sulfur-containing compounds which may be readily oxidized.

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for both detecting and quantifying impurities. A well-developed HPLC method can separate 1-Benzofuran-5-carbothioamide from its impurities, allowing for accurate purity assessment.

    • Gas Chromatography (GC): For volatile sulfur compounds, GC can be employed for separation and detection.[5]

  • Spectroscopic and Spectrometric Analysis:

    • X-ray Fluorescence (XRF): XRF is a powerful non-destructive technique that can determine the total sulfur content in a sample, regardless of the compound in which the sulfur is present.[5]

    • Infrared (IR) Spectroscopy: The thioamide C=S bond has a characteristic absorption in the IR spectrum around 1120 (±20) cm⁻¹.[6] The absence or diminished intensity of this peak after purification, coupled with the appearance of a C=O amide peak around 1660 (±20) cm⁻¹, would indicate successful desulfurization.[6]

    • ¹³C NMR Spectroscopy: The carbon of a thioamide group has a characteristic chemical shift in the range of 200–210 ppm, which is about 30 ppm downfield from the corresponding amide carbon.[6] This can be a definitive way to monitor the conversion.

Q3: My goal is to convert the thioamide to its corresponding amide. What are the most reliable methods for this desulfurization?

The conversion of a thioamide to an amide is a common synthetic transformation. Several methods are available, with varying degrees of mildness, efficiency, and substrate compatibility. For 1-Benzofuran-5-carbothioamide, two particularly effective and modern methods are recommended:

  • Hydrogen Peroxide/Zirconium(IV) Chloride (H₂O₂/ZrCl₄) System: This is an efficient, rapid, and environmentally friendly method. It offers high yields and chemoselectivity, tolerating a range of functional groups.[7] The reaction proceeds under mild conditions and typically has a simple workup.[7]

  • Tetrabutylammonium Bromide (Bu₄NBr): This is a metal-free alternative that proceeds under neutral conditions.[8] It is particularly useful if your molecule is sensitive to metals or acidic/basic conditions. It is important to note that this reaction requires the presence of oxygen.[8]

Classical methods using reagents like Raney Nickel are also known but can sometimes lead to undesired side reactions, such as cleavage of other bonds within the molecule.[6][9]

Troubleshooting Guide for Desulfurization Reactions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reagent stoichiometry.2. Reaction time is too short.3. Low reaction temperature.4. In the Bu₄NBr method, insufficient oxygen.1. Increase the equivalents of the desulfurizing agent (e.g., H₂O₂).2. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.3. For the Bu₄NBr method, ensure the reaction is at the optimal temperature (e.g., 100°C).[8]4. Ensure the reaction is open to the air or sparge with air/oxygen if using the Bu₄NBr method.[8]
Low Yield of Amide 1. Degradation of the starting material or product.2. Mechanical losses during workup and purification.3. Formation of side products.1. Consider a milder desulfurization method. If using H₂O₂/ZrCl₄, ensure the reaction is not overheating.2. Optimize the extraction and chromatography procedures. Ensure the pH is appropriate during aqueous workup to prevent your product from staying in the aqueous layer.3. Analyze the crude reaction mixture by LC-MS to identify side products and adjust reaction conditions accordingly.
Formation of Unidentified Byproducts 1. The benzofuran ring may be undergoing side reactions.2. The desulfurization conditions are too harsh.3. The starting material is impure.1. The benzofuran moiety is generally stable, but highly reactive intermediates could potentially interact with it. Using milder conditions can mitigate this.2. Switch to a milder reagent system (e.g., from a harsher traditional method to H₂O₂/ZrCl₄).3. Ensure the starting 1-Benzofuran-5-carbothioamide is of high purity before starting the desulfurization reaction.

Detailed Experimental Protocols

Protocol 1: Desulfurization using H₂O₂/ZrCl₄

This protocol is adapted from the method described by Bahrami, Khodaei, and Tirandaz (2009).[7] It is a highly efficient and chemoselective method for converting thioamides to amides.

Materials:

  • 1-Benzofuran-5-carbothioamide

  • Zirconium(IV) chloride (ZrCl₄)

  • Hydrogen peroxide (30% w/w in H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Benzofuran-5-carbothioamide (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add ZrCl₄ (1 equivalent).

  • Cooling: Cool the mixture in an ice bath.

  • Oxidant Addition: Add hydrogen peroxide (2 equivalents) dropwise to the cooled, stirred mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C). Monitor the reaction progress by TLC until the starting material is consumed (typically within minutes).[7]

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure 1-Benzofuran-5-carboxamide.

Desulfurization_H2O2_ZrCl4 cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve Thioamide in Ethanol add_zrcl4 Add ZrCl4 start->add_zrcl4 cool Cool in Ice Bath add_zrcl4->cool add_h2o2 Add H2O2 Dropwise cool->add_h2o2 react Stir at 25°C (Monitor by TLC) add_h2o2->react quench Quench with Sat. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate & Purify (Chromatography) dry->purify product Pure Amide purify->product Desulfurization_Bu4NBr cluster_reaction Reaction Phase (in Air) cluster_workup Workup & Purification start Combine Thioamide & Bu4NBr add_solvent Add NMP:DMSO:DMF start->add_solvent heat Heat to 100°C (Monitor by TLC) add_solvent->heat cool Cool to RT heat->cool precipitate Add Water to Precipitate cool->precipitate filter Filter Solid precipitate->filter purify Purify (Recrystallization or Chromatography) filter->purify product Pure Amide purify->product

Sources

Validation & Comparative

Technical Comparison Guide: 1-Benzofuran-5-carbothioamide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzofuran-based pharmacophores, the substitution of an amide group with a thioamide isostere is a critical strategy for modulating lipophilicity, metabolic stability, and hydrogen bonding potential. This guide provides a technical comparison between 1-Benzofuran-5-carbothioamide (the Product) and its oxo-analog, 1-Benzofuran-5-carboxamide (the Alternative).

While amide-based scaffolds are ubiquitous, they often suffer from rapid enzymatic hydrolysis. The thioamide variant offers a robust alternative with distinct crystallographic signatures. This guide details the synthesis, crystallization protocols, and comparative structural metrics required to validate this scaffold in your drug discovery pipeline.

Comparative Analysis: Thioamide vs. Amide Isosteres[1][2][3][4]

The decision to incorporate a thioamide group affects both the solid-state packing and the ligand-protein interaction profile. The following data highlights the structural divergence between the thioamide (C=S) and amide (C=O) functionalities within the benzofuran core.

Table 1: Structural & Physicochemical Metrics[5]
Feature1-Benzofuran-5-carbothioamide (Product)1-Benzofuran-5-carboxamide (Alternative)Impact on Design
Bond Length (C=X) 1.64 – 1.68 Å (C=S)1.22 – 1.24 Å (C=O)C=S extends deeper into binding pockets; larger van der Waals radius (S: 1.80 Å vs O: 1.52 Å).
H-Bond Donor Acidity High (pKa ~12-13)Moderate (pKa ~15-17)Thioamides are stronger H-bond donors, enhancing interactions with backbone carbonyls in target proteins.
H-Bond Acceptor Weak StrongSulfur is a poorer acceptor; this reduces desolvation penalties upon binding.
Dipole Moment Higher (~4-5 D) Lower (~3-4 D)Increased polarity can alter orientation in the active site.
Conformation Twisted (often non-planar)PlanarSteric bulk of Sulfur often forces the thioamide group out of the benzofuran plane (

torsion).

Analyst Note: The increased C=S bond length and the "soft" nature of the sulfur atom allow 1-Benzofuran-5-carbothioamide to engage in unique


-

stacking and Chalcogen bonding interactions not accessible to the amide analog.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD), a rigorous protocol controlling purity and supersaturation is required. The thioamide is synthesized via thionation of the amide precursor.[1]

Phase 1: Synthesis via Lawesson’s Reagent[6][7][8]
  • Reagents: 1-Benzofuran-5-carboxamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

  • Procedure:

    • Dissolve the amide precursor in anhydrous toluene under

      
       atmosphere.
      
    • Add Lawesson’s Reagent (LR) in portions to prevent rapid exotherm.

    • Reflux at 110°C for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Note: The product will move faster (higher

      
      ) than the amide.
      
    • Cool to room temperature. Filter off the insoluble phosphonate by-products.

    • Concentrate the filtrate in vacuo.

Phase 2: Purification & Crystallization
  • Purification: Flash column chromatography (Silica gel, gradient 10-20% EtOAc in Hexanes).

  • Crystallization Method: Slow Vapor Diffusion (Preferred for Thioamides).

    • Solvent: Tetrahydrofuran (THF) or Acetone (good solubility).

    • Anti-solvent: n-Pentane or Cyclohexane.

    • Setup: Dissolve 20 mg of purified thioamide in 1 mL THF in an inner vial. Place in a sealed jar containing 5 mL n-Pentane. Allow to stand undisturbed at 4°C for 48-72 hours.

Workflow Visualization

The following diagram outlines the critical path from precursor to diffraction-quality crystal.

G Precursor 1-Benzofuran-5-carboxamide Reaction Thionation (Lawesson's Reagent, 110°C) Precursor->Reaction Activation Workup Filtration & Flash Chromatography Reaction->Workup Isolation Crystallization Vapor Diffusion (THF / Pentane) Workup->Crystallization Supersaturation Data XRD Data Collection (Mo Ku03b1 source) Crystallization->Data Diffraction

Figure 1: Step-by-step workflow for generating X-ray quality crystals of 1-Benzofuran-5-carbothioamide.

Structural Characterization Framework

When analyzing the X-ray data for 1-Benzofuran-5-carbothioamide, specific crystallographic signatures confirm the successful formation of the thioamide and its supramolecular arrangement.

Key Diffraction Parameters to Verify[5]
  • Space Group: Typically P21/c or P-1 (Centrosymmetric packing is favored to maximize dipole cancellation).

  • Unit Cell Volume: Expect a 5-8% expansion in unit cell volume compared to the amide analog due to the larger radius of Sulfur (

    
    ) vs Oxygen (
    
    
    
    ).
  • Intermolecular Interactions:

    • Look for Centrosymmetric Thioamide Dimers (

      
       motif).
      
    • Measure

      
       distances. Typical range: 
      
      
      
      .
Interaction Logic Map

The diagram below illustrates the competing intermolecular forces you will observe in the crystal lattice.

Interactions Molecule 1-Benzofuran-5-carbothioamide HBond H-Bonding (N-H...S) Molecule->HBond Primary Driver Stacking Pi-Pi Stacking (Benzofuran rings) Molecule->Stacking Secondary Driver Sterics Steric Twist (C5-C-N Plane) Molecule->Sterics Intramolecular Constraint Outcome Crystal Packing (Herringbone or Layered) HBond->Outcome Directs Lattice Stacking->Outcome Stabilizes Layers Sterics->Outcome Modulates Density

Figure 2: Logical map of intermolecular forces dictating the solid-state arrangement of the thioamide derivative.

References

  • Thionation Methodology: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[2][3] Chemical Reviews, 106(9), 4071–4083. Link

  • Thioamide Crystallography: Wiberg, K. B., & Rush, D. J. (2005). Thioamides: Structures, Energies, and Charge Distributions. Journal of Organic Chemistry, 70(20), 7994–8002. Link

  • Benzofuran Bioactivity: Miao, Y., & Yang, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[4][5][6][7] RSC Advances, 9, 27510-27540. Link

  • H-Bonding Comparison: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzofuran-5-carbothioamide and its Spectroscopic Significance

Benzofuran derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities and interesting optical properties.[1] The conjugated aromatic system of benzofuran leads to strong absorption in the UV-visible region.[2] The introduction of a carbothioamide group at the 5-position is expected to modulate these electronic properties, influencing the molecule's interaction with light. Understanding the UV-Vis absorption profile of 1-Benzofuran-5-carbothioamide is crucial for its potential applications in medicinal chemistry and materials science, where such properties can be leveraged for analytical quantification, reaction monitoring, and predicting photochemical behavior.

Theoretical and Comparative Analysis of UV-Vis Absorption

The UV-Vis spectrum of an organic molecule is primarily determined by its electronic structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption of UV-Vis light promotes an electron from a lower energy orbital to a higher energy orbital, with the wavelength of maximum absorption (λmax) corresponding to the energy of this transition.

The Benzofuran Chromophore: The parent compound, benzofuran, exhibits UV absorption due to π → π* transitions within its aromatic system.[3] In various solvents, benzofuran shows absorption maxima that can be influenced by solvent polarity.[3] For instance, in tetrahydrofuran (THF), 2,3-benzofuran displays two main absorption bands at approximately 284-290 nm and a shoulder at 325-350 nm.[4]

Influence of the Carbothioamide Substituent: The carbothioamide (-CSNH2) group is known to act as a chromophore. The presence of non-bonding electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the C=S double bond, introduces the possibility of n → π* and π → π* transitions. The introduction of a carbothioamide group onto the benzofuran ring is expected to extend the conjugated system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.[5] This is because the substituent can donate electron density to the aromatic ring, thereby lowering the HOMO-LUMO energy gap.

Solvent Effects: The polarity of the solvent can significantly impact the UV-Vis absorption spectrum.[6]

  • π → π transitions:* In polar solvents, the excited state is often more polar than the ground state and is stabilized by dipole-dipole interactions with solvent molecules. This can lead to a small bathochromic (red) shift.

  • n → π transitions:* The ground state of molecules with non-bonding electrons is stabilized by hydrogen bonding with polar protic solvents. This increases the energy required for the n → π* transition, resulting in a hypsochromic (blue) shift.

For thioamides, solvent effects on their electronic transitions have been observed, with polar solvents influencing the energy of the n → π* state.[7]

Comparative Data and Predictions

The following table provides a comparison of the known UV-Vis absorption maxima of benzofuran and predicts the expected absorption for 1-Benzofuran-5-carbothioamide.

CompoundSolventReported λmax (nm)Predicted λmax for 1-Benzofuran-5-carbothioamide (nm)Predicted Transition Type
BenzofuranVarious~245-285[8]
2,3-BenzofuranTHF284-290, shoulder at 325-350[4]
1-Benzofuran-5-carbothioamideNon-polar (e.g., Hexane)Not Available~290-320π → π
~350-400n → π (low intensity)
1-Benzofuran-5-carbothioamidePolar (e.g., Ethanol)Not Available~300-330 (red shift)π → π
~340-380 (blue shift)n → π (low intensity)

Rationale for Predictions:

  • The addition of the carbothioamide group is expected to cause a bathochromic shift of the primary π → π* band of the benzofuran core.

  • A lower energy, lower intensity n → π* transition arising from the thioamide group is also anticipated.

  • The predicted solvent shifts are based on the general behavior of π → π* and n → π* transitions in solvents of varying polarity.

Experimental Protocol for UV-Vis Absorption Measurement

This section outlines a detailed, step-by-step methodology for determining the UV-Vis absorption maxima of 1-Benzofuran-5-carbothioamide.

Materials and Equipment:

  • 1-Benzofuran-5-carbothioamide (synthesis may be required if not commercially available)[9]

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, dimethyl sulfoxide)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing prep_start Weigh 1-Benzofuran-5-carbothioamide prep_dissolve Dissolve in Spectroscopic Grade Solvent prep_start->prep_dissolve prep_dilute Prepare Serial Dilutions prep_dissolve->prep_dilute analysis_blank Record Baseline with Solvent Blank prep_dilute->analysis_blank analysis_warmup Warm up Spectrophotometer Lamps analysis_warmup->analysis_blank analysis_sample Measure Absorbance of Sample Solutions analysis_blank->analysis_sample analysis_scan Perform Wavelength Scan (e.g., 200-600 nm) analysis_sample->analysis_scan analysis_max Identify λmax analysis_scan->analysis_max data_plot Plot Absorbance vs. Wavelength analysis_max->data_plot data_beer Construct Beer-Lambert Plot (Abs vs. Conc) data_plot->data_beer data_molar Calculate Molar Absorptivity (ε) data_beer->data_molar

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[10]

  • Sample Preparation:

    • Accurately weigh a small amount of 1-Benzofuran-5-carbothioamide.

    • Dissolve the compound in a known volume of a chosen spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.[2]

    • From the stock solution, prepare a series of dilutions with the same solvent to obtain solutions of varying concentrations. The concentrations should be chosen to yield absorbance values in the optimal range of the instrument (typically 0.1 - 1.0).[11]

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solutions.[12]

    • Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This will subtract any absorbance from the solvent and the cuvette itself.[13]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute sample solution before filling it with that solution.

    • Place the sample cuvette in the sample holder and the reference cuvette (with pure solvent) in the reference holder.

    • Perform a wavelength scan and record the absorbance spectrum.[14]

    • Repeat this step for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • From the absorbance spectra, identify the wavelength(s) of maximum absorbance (λmax).

    • To verify adherence to the Beer-Lambert law, plot a calibration curve of absorbance at λmax versus the concentration of the solutions. The plot should be linear with an intercept close to zero.

    • The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (slope = ε * path length).

Causality Behind Experimental Choices:

  • Choice of Solvents: Using a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO) will allow for the investigation of solvatochromic effects and help in assigning the electronic transitions (π → π* vs. n → π*).[15]

  • Quartz Cuvettes: Quartz is used because it is transparent in the UV region, unlike glass or plastic which absorb UV light and would interfere with the measurement.[11]

  • Serial Dilutions: Preparing a series of dilutions is essential to ensure that the measured absorbance falls within the linear range of the instrument and to determine the molar absorptivity accurately.[14]

Trustworthiness and Self-Validating Systems

The reliability of the obtained UV-Vis data is ensured by several key practices within the protocol:

  • Baseline Correction: Running a baseline with the pure solvent ensures that the measured absorbance is solely due to the analyte.[13]

  • Beer-Lambert Law Verification: A linear relationship between absorbance and concentration confirms that there are no intermolecular interactions, aggregation, or decomposition of the analyte at the concentrations used.[14]

  • Use of Spectroscopic Grade Solvents: These solvents are of high purity and have low UV cutoff values, minimizing interference with the sample's absorbance spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption maxima of 1-Benzofuran-5-carbothioamide. By comparing with the known spectroscopic properties of benzofuran and considering the electronic effects of the carbothioamide substituent, we predict a bathochromic shift of the primary absorption bands. The detailed experimental protocol and discussion of solvent effects offer a robust approach for researchers to obtain accurate and reliable spectroscopic data for this compound and its analogues. This information is foundational for further studies in drug development, materials science, and analytical chemistry.

References

  • JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. [Link]

  • POWER Laboratory. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [https://www.uta.edu/cos/labs/POWER/SOP/UV-Vis SOP.pdf]([Link] SOP.pdf)

  • University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]

  • DergiPark. (2025, December 31). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. [Link]

  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... [Link]

  • ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. [Link]

  • ACS Publications. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. [Link]

  • PubMed. (2015, May 28). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. [Link]

  • Oxford Academic. (2006, June 21). Spectroscopic Characterization and Biological Potential of Palladium(II) Complexes of Benzylidenehydrazinecarboxamide or -carbothioamide. Bulletin of the Chemical Society of Japan. [Link]

  • Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021. [Link]

  • Arabian Journal of Chemistry. (2022, November 18). Green synthesis and characterization of new carbothioamide complexes; cyclic voltammetry and DNA/methyl green assay supported by silico ways versus DNA-polymerase. [Link]

  • Indian Journal of Chemistry. (2025, January). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (F. [Link]

  • Journal of the American Chemical Society. (2001, March 7). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

  • Journal of Materials Science and Chemical Engineering. (2024, December 31). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characteriza. [Link]

  • MDPI. (2022, December 9). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • ResearchGate. (2025, September 22). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • E-learning for Life. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • IJISET. (2020, May 15). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy. [Link]

  • ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Acid" Rule

If you read nothing else, internalize this: 1-Benzofuran-5-carbothioamide must never enter an acidic waste stream.

While often classified generically as an "irritant" in standard Safety Data Sheets (SDS), the thioamide functional group (


) presents a latent lethality risk that generic documentation often omits. Under acidic conditions (pH < 7), thioamides can hydrolyze to release Hydrogen Sulfide (

)
, a gas that causes olfactory fatigue and respiratory paralysis at low concentrations.

Immediate Operational Standing Orders:

  • NO commingling with aqueous acidic waste (e.g., HPLC mobile phases with TFA/Formic Acid).

  • NO disposal via sanitary sewer (drain) under any circumstance.

  • NO use of hypochlorite (bleach) for bulk neutralization without fume extraction (exothermic oxidation risk).

Chemical Hazard Profile & Causality

To dispose of this compound safely, one must understand the specific chemical mechanism of its hazard. It is not merely "toxic"; it is a conditional sulfide donor .

The Thioamide Hydrolysis Mechanism

The 1-benzofuran core is relatively stable, but the carbothioamide side chain is the disposal focal point. In the presence of strong mineral acids or Lewis acids, the sulfur atom is protonated, facilitating nucleophilic attack by water.



Implication: A standard "organic waste" container often contains trace acids from other workflows. Adding 1-Benzofuran-5-carbothioamide to such a container creates a "time-bomb" effect where


 accumulates in the headspace, endangering the next person to open the cap.
Quantitative Hazard Data
ParameterValueOperational Significance
CAS Number 499770-74-0 (Typical)Use for waste manifesting.
Physical State Solid (Powder)Dust explosion and inhalation risk during transfer.
Functional Group ThioamidePrecursor to

(Toxic) and

(Combustion).
RCRA Status Non-Listed / CharacteristicLikely D003 (Reactive Sulfide) if tested; manage as hazardous.
Incompatibility Acids, Strong OxidizersSegregation is mandatory.

Segregation and Containerization Protocol

This protocol uses a Self-Validating System : The waste stream is verified for pH neutrality before the compound is introduced.

Step 1: Waste Stream Characterization

Before disposal, check the pH of the intended liquid waste container.

  • If pH < 6: DO NOT USE.

  • If pH 6-10: Acceptable.

  • Best Practice: Use a dedicated solid waste container for "Sulfur-Bearing Organic Solids."

Step 2: Primary Containment
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers (corrosion risk from potential sulfide off-gassing).

  • Labeling:

    • Standard Hazardous Waste Label.

    • Secondary Warning: "CONTAINS THIOAMIDES - DO NOT ADD ACID."

Step 3: Lab Packing

For final disposal, this compound should be "Lab Packed."

  • Place the primary container into a larger shipping drum (steel or poly).

  • Fill void spaces with an inert absorbent (Vermiculite).

  • Crucial: Do not pack in the same drum as oxidizers (Nitrates, Peroxides) or Acids.

Spill Response & Decontamination

Scenario: A 5g bottle of 1-Benzofuran-5-carbothioamide shatters on the benchtop.

The "Dry-First" Method

Do not immediately wet the powder. Wetting creates a slurry that may penetrate surface micro-fissures and increases the surface area for hydrolysis if the water is slightly acidic.

  • PPE Upgrade: Standard lab coat/gloves + N95/P100 Respirator (to prevent inhalation of bioactive dust).

  • Dry Sweep: Use a soft-bristle brush and dustpan (non-sparking). Gently sweep powder into a disposable container.

  • Solvent Wipe: Wet a paper towel with Ethanol or Acetone (not water). Wipe the area to solubilize remaining traces.

  • Final Wash: Wash surface with soap and water only after bulk material is removed.

  • Waste Route: The sweepings and the solvent wipes go into the Solid Hazardous Waste bin (Incineration stream).

Final Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of 1-Benzofuran-5-carbothioamide, ensuring compliance with RCRA standards and preventing accidental gas generation.

DisposalWorkflow Start Waste Generation: 1-Benzofuran-5-carbothioamide StateCheck Check Physical State Start->StateCheck IsLiquid Liquid Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid CheckPH CRITICAL: Check pH IsLiquid->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic Risk of H2S Neutral Neutral/Basic (pH >= 7) CheckPH->Neutral Safe Neutralize Neutralize with Dilute Base (NaOH) Acidic->Neutralize Segregate Segregate into Non-Halogenated Organic Neutral->Segregate LabPack Lab Pack for High-Temp Incineration Segregate->LabPack Neutralize->Segregate SolidPack Pack in HDPE Jar Label: 'Sulfur Organic' IsSolid->SolidPack SolidPack->LabPack End Destruction via Rotary Kiln (Off-Site) LabPack->End

Caption: Operational workflow for segregating thioamide waste. Note the critical pH check for liquid solutions to prevent hydrogen sulfide evolution.

Regulatory & Compliance Context

While this specific CAS is not explicitly listed on the EPA "P" or "U" lists (40 CFR § 261.33), it must be managed as a Characteristic Hazardous Waste due to its reactivity potential (sulfide generation).

  • Waste Code Assignment:

    • Primary: D003 (Reactivity) - Applicable if the waste generates toxic gases (

      
      ) when mixed with water/acid.
      
    • Secondary: D001 (Ignitability) - If the solid is capable of causing fire through friction/spontaneous chemical change.

  • Disposal Method: The only acceptable final fate is High-Temperature Incineration with flue gas scrubbing. This converts the sulfur content into

    
    , which is captured by the facility's scrubber system, preventing environmental release.
    

References

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2024). Unlocking the potential of the thioamide group in drug design and development. PMC. Retrieved October 26, 2025, from [Link]

Personal protective equipment for handling 1-Benzofuran-5-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 1-Benzofuran-5-carbothioamide Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Researchers, Medicinal Chemists, HSE Officers

Executive Safety Analysis: The "Why" Before the "Wear"

As researchers, we often treat intermediates as generic organic solids. Do not make that mistake with 1-Benzofuran-5-carbothioamide. This molecule presents a dual-hazard profile that requires more than standard compliance; it requires a defensive strategy against two specific mechanisms of toxicity:

  • The Thioamide Moiety (

    
    ):  Thioamides are chemically distinct from their oxygen analogues. They are potent hepatotoxins (liver toxicity) and goitrogens (thyroid inhibition). Critically, under acidic conditions or high heat, they can hydrolyze to release Hydrogen Sulfide (
    
    
    
    )
    , a gas that causes olfactory fatigue and respiratory paralysis.
  • The Benzofuran Core: Fused aromatic rings of this class are frequently associated with renal toxicity and are suspected carcinogens (IARC Group 2B analogues).

The Golden Rule: Treat this compound as a potential carcinogen and a sulfide generator . Your PPE strategy must prevent inhalation of dust (solid phase) and dermal absorption (solution phase).

PPE Matrix: Tiered Protection Strategy

Standard lab coats and safety glasses are insufficient for open handling of thioamides. Use this matrix to select gear based on your specific operation.

Protection ZoneRoutine Handling (<100 mg)High-Risk / Scale-Up (>100 mg or Solution Work)Scientific Rationale
Respiratory N95 Respirator (if outside hood)P100 / N99 or PAPRThioamide dust is fine and electrostatic. N95 filters 95% of particles; P100 filters 99.97% and is oil-proof.
Dermal (Hands) Double Nitrile (4 mil inner / 5 mil outer)Laminate (Silver Shield) under NitrileSulfur-containing organics have high permeation rates. Nitrile degrades; Laminate provides >4h breakthrough time.
Ocular Chemical Splash Goggles Face Shield + GogglesSafety glasses allow side-entry of dusts. Goggles seal the orbital area against irritating vapors.
Body Tyvek Lab Coat (Disposable)Tyvek Coverall + ApronCotton coats absorb and retain toxic dusts. Disposable Tyvek prevents cross-contamination of shared workspaces.

PPE Decision Logic (Visualization)

Do not guess. Follow this decision tree to determine the necessary level of protection.

PPE_Decision_Tree Start Start: Handling 1-Benzofuran-5-carbothioamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Solvent Type? Solution->SolventCheck Level1 LEVEL 1: Fume Hood + Double Nitrile + Goggles QtyCheck->Level1 No Level2 LEVEL 2: P100 Respirator + Tyvek Sleeves QtyCheck->Level2 Yes SolventCheck->Level1 Standard (MeOH/DCM) Level3 LEVEL 3: Laminate Gloves + Face Shield SolventCheck->Level3 Penetrating (DMSO/DMF)

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that DMSO/DMF solutions dramatically increase skin absorption risks.

Operational Protocols: The "Self-Validating" Workflow

Safety is not just what you wear; it is how you move.

Phase A: Weighing & Transfer (The Critical Dust Zone)
  • Engineering Control: Use a static-dissipative balance enclosure or work strictly inside a certified chemical fume hood.

  • The Protocol:

    • Don PPE: Put on inner nitrile gloves, then Tyvek sleeves, then outer nitrile gloves.

    • Static Check: Thioamides are often electrostatic. Use an ionizing fan or anti-static gun on the spatula before touching the powder.

    • Transfer: Weigh into a tared vial. Never weigh directly onto paper on an open bench.

    • Wipe Down: Immediately wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol). Dispose of the wipe as hazardous solid waste.

Phase B: Solubilization & Reaction
  • The Hazard: Reaction with acids.[1]

  • The Protocol:

    • pH Verification: Before adding this compound to any aqueous mixture, verify the pH is >5 .

    • Acid Addition: If the reaction requires acid catalysis, add the acid slowly to the thioamide solution (never the reverse) under active cooling and vigorous stirring to prevent local heating and

      
       evolution.
      
    • Headspace Monitoring: If working on >1g scale, place a lead acetate paper strip at the top of the condenser. Blackening indicates

      
       release—stop immediately and increase ventilation.
      

Emergency Response & Spill Management

In the event of a spill, speed and containment are vital.[2][3][4]

Spill_Response Spill Spill Detected Assess Assess: Dry or Wet? Spill->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid/Solution Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite (Do NOT use paper) WetSpill->ActionWet Clean Double Bag & Label 'Sulfur Organic Hazard' ActionDry->Clean ActionWet->Clean Decon Wash surface with 10% Bleach (Oxidation) Clean->Decon

Figure 2: Spill Response Workflow. Note the use of bleach in the final step to oxidize trace thioamide residues.

Medical Exposure Response:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes .[5][6] Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

Waste Disposal: The "Segregation" Imperative

Improper disposal of thioamides is a common cause of lab accidents (unintended gas generation).

  • Solid Waste: Segregate into "Solid Hazardous Waste - Toxic." Label clearly: "Contains Thioamide - Potential H2S Source."

  • Liquid Waste:

    • Do NOT mix with acidic waste streams (e.g., waste from HPLC lines containing TFA/Formic acid).

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) as this can lead to violent exothermic oxidation of the sulfur.

    • Preferred Stream: Non-halogenated organic waste (neutral pH).

References

  • National Toxicology Program (NTP). (1989). Toxicology and Carcinogenesis Studies of Benzofuran.[7] Technical Report Series No. 370. Link

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrogen Sulfide.Link

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for sulfur-containing organics). Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).Link

Sources

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